Product packaging for Antifungal agent 16(Cat. No.:)

Antifungal agent 16

Cat. No.: B12430312
M. Wt: 479.6 g/mol
InChI Key: XRBOROCURGRULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antifungal Agent 16 is a chemical reagent provided for Research Use Only (RUO), intended solely for laboratory research to advance the study of invasive fungal infections (IFIs). The emergence of resistant and multi-resistant pathogenic fungi to existing therapies like azoles, polyenes, and echinocandins has created an urgent clinical need for novel antifungal strategies . This compound serves as a critical tool for in vitro studies aimed at exploring new mechanisms of action and overcoming current resistance patterns, such as those seen in species like Candida auris and Trichophyton indotineae . Researchers can utilize this compound to investigate its fungistatic or fungicidal activity, its potential synergistic effects with established antifungals, and its efficacy against biofilm formation . By integrating this reagent into your research, you contribute to the vital pipeline of innovative solutions for managing resistant fungal pathogens. This product is not intended for diagnostic, therapeutic, or any other clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21N5O2S B12430312 Antifungal agent 16

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H21N5O2S

Molecular Weight

479.6 g/mol

IUPAC Name

2-[2-[2-[4-(quinolin-8-yloxymethyl)triazol-1-yl]ethoxy]phenyl]-1,3-benzothiazole

InChI

InChI=1S/C27H21N5O2S/c1-3-11-23(21(9-1)27-29-22-10-2-4-13-25(22)35-27)33-16-15-32-17-20(30-31-32)18-34-24-12-5-7-19-8-6-14-28-26(19)24/h1-14,17H,15-16,18H2

InChI Key

XRBOROCURGRULE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)OCCN4C=C(N=N4)COC5=CC=CC6=C5N=CC=C6

Origin of Product

United States

Foundational & Exploratory

A-Technical-Guide-to-the-Mechanism-of-Action-of-Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

-A-Representative-Echinocandin-Antifungal-Agent

-Prepared-for-Researchers-Scientists-and-Drug-Development-Professionals

-November-2025

Note: Information regarding a specific "antifungal agent 16" is not publicly available. This document proceeds using Caspofungin, a well-characterized echinocandin antifungal, as a representative agent to detail the core mechanism of action, cellular responses, and relevant experimental methodologies.

1.0-Introduction

Caspofungin is a semisynthetic lipopeptide antifungal agent and the first approved member of the echinocandin class.[1] It exhibits potent fungicidal activity against most Candida species, including azole-resistant isolates, and fungistatic activity against Aspergillus species.[2][3] Unlike azoles and polyenes, which target the fungal cell membrane, caspofungin has a unique mechanism of action, targeting the synthesis of the fungal cell wall—a structure not present in mammalian cells, which contributes to its favorable safety profile.[2][4]

2.0-Core-Mechanism-of-Action

The primary molecular target of caspofungin is the enzyme β-(1,3)-D-glucan synthase.[2][5][6] This enzyme is an integral membrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a critical polysaccharide component that constitutes a major part of the fungal cell wall's structural framework.[5][6][7]

-2.1-Inhibition-of-β-(1,3)-D-glucan-Synthase

Caspofungin acts as a non-competitive inhibitor of the β-(1,3)-D-glucan synthase complex.[2][5][7] It specifically binds to the Fks1p subunit of the enzyme, which is the catalytic component.[6][8] This binding disrupts the enzyme's ability to polymerize UDP-glucose into β-(1,3)-D-glucan chains.[6] The inhibition of this process leads to a depletion of β-(1,3)-D-glucan in the cell wall, compromising its structural integrity.[3][9] This disruption results in osmotic instability, cell lysis, and ultimately, fungal cell death, particularly in actively growing regions like hyphal tips.[3][7]

The following diagram illustrates the primary inhibitory action of Caspofungin.

G cluster_membrane Fungal Plasma Membrane cluster_cellwall Fungal Cell Wall UDP_Glucose UDP-Glucose (substrate) Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Polymerization Glucan β-(1,3)-D-glucan (structural component) Glucan_Synthase->Glucan Synthesis Caspofungin Caspofungin Caspofungin->Glucan_Synthase Non-competitive Inhibition

Caption: Core mechanism of Caspofungin action on the fungal cell wall.

3.0-Fungal-Cellular-Response-to-Caspofungin

The inhibition of β-(1,3)-D-glucan synthesis by caspofungin induces significant cell wall stress, triggering compensatory signaling pathways.[10][11] The primary response is the activation of the Cell Wall Integrity (CWI) pathway, a conserved signaling cascade in fungi.[9][11][12]

-3.1-Cell-Wall-Integrity-(CWI)-Pathway-Activation

Cell wall damage is sensed by transmembrane proteins, which activate the Rho1 GTPase, a key regulator of the CWI pathway.[10] Activated Rho1 then stimulates Protein Kinase C (PKC), initiating a downstream mitogen-activated protein kinase (MAPK) cascade (Bck1-Mkk1/2-Slt2/Mkc1).[11][12] The terminal MAPK, Slt2 (also known as Mkc1 in Candida albicans), translocates to the nucleus to activate transcription factors like Cas5.[10][11] This leads to the upregulation of genes involved in cell wall remodeling and repair, most notably an increase in chitin synthesis.[8][13][14] This increased chitin serves as a temporary scaffold to reinforce the weakened cell wall.[8][13]

The diagram below outlines this critical compensatory signaling pathway.

G Caspofungin Caspofungin CellWallDamage Cell Wall Stress (β-1,3-glucan depletion) Caspofungin->CellWallDamage Rho1 Rho1-GTP CellWallDamage->Rho1 PKC1 Pkc1 Rho1->PKC1 MAPK_Cascade MAPK Cascade (Bck1 → Mkk1/2) PKC1->MAPK_Cascade Slt2 Slt2 / Mkc1 (MAPK) MAPK_Cascade->Slt2 TranscriptionFactors Transcription Factors (e.g., Cas5, Efg1) Slt2->TranscriptionFactors GeneExpression Upregulation of Cell Wall Genes TranscriptionFactors->GeneExpression ChitinSynthase Chitin Synthase Activation GeneExpression->ChitinSynthase Chitin Increased Chitin Synthesis ChitinSynthase->Chitin CellWallReinforcement Cell Wall Reinforcement Chitin->CellWallReinforcement

Caption: The Cell Wall Integrity (CWI) pathway activation in response to Caspofungin.

4.0-Quantitative-Data-Summary

The in vitro activity of caspofungin is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth.

-Table-1-In-Vitro-Susceptibility-of-Various-Fungal-Species-to-Caspofungin

Fungal SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Candida albicans0.015 - 10.03≤ 1[5][15]
Candida glabrata0.015 - 10.03 - 0.06≤ 1[5][15]
Candida tropicalis0.015 - 10.03≤ 1[5][15]
Candida parapsilosis0.125 - 41 - 22 - 4[5][15]
Candida krusei0.015 - 20.1251[5][16]
Aspergillus fumigatus0.015 - 40.1250.25[5]

Data compiled from multiple sources. MIC values can vary based on testing methodology (e.g., CLSI vs. EUCAST) and specific isolates.

-Table-2-Inhibition-of-β-(1,3)-D-Glucan-Synthase-Activity

Fungal SpeciesIC₅₀ (ng/mL)Reference
Aspergillus fumigatus< 1.0[17]
Curvularia lunata4.6[17]
Rhizopus oryzaeSusceptible[18]

IC₅₀ (Half-maximal inhibitory concentration) values demonstrate the concentration of caspofungin required to inhibit 50% of the glucan synthase enzyme activity.

5.0-Experimental-Protocols

-5.1-Protocol-for-Determination-of-Minimum-Inhibitory-Concentration-(MIC)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.[15][16][19][20]

  • Preparation of Antifungal Agent: Prepare a stock solution of caspofungin in a suitable solvent (e.g., water or DMSO).[15][19] Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) to achieve the desired final concentrations in 96-well microtiter plates.[19][20]

  • Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the serially diluted caspofungin. Include a drug-free well for a positive growth control and an uninoculated well for a negative control. Incubate the plates at 35°C for 24-48 hours.[15][19]

  • MIC Determination: Read the MIC as the lowest concentration of caspofungin that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the positive growth control.[15]

The workflow for this protocol is visualized below.

G start Start prep_drug Prepare Serial Dilutions of Caspofungin in Plate start->prep_drug prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read MIC Endpoint (≥50% Growth Inhibition) incubate->read_mic end End read_mic->end

Caption: Workflow for the CLSI Broth Microdilution MIC Assay.

-5.2-Protocol-for-In-Vitro-β-(1,3)-D-Glucan-Synthase-Activity-Assay

This protocol is a generalized method based on the principles of measuring enzyme activity through product formation.[21][22][23][24]

  • Preparation of Microsomes: Grow the fungal culture to the mid-log phase. Harvest cells by centrifugation and wash them. Disrupt the cells mechanically (e.g., with a bead beater) in a lysis buffer. Isolate the microsomal membrane fraction, which contains the glucan synthase enzyme, by differential centrifugation.[22]

  • Assay Reaction: Set up reaction mixtures in microfuge tubes. Each reaction should contain:

    • Tris buffer (pH 7.5-8.0)

    • GTPγS (an activator)

    • The prepared microsomal fraction (enzyme source)

    • Varying concentrations of the inhibitor (caspofungin) or a control solvent.

    • Initiate the reaction by adding the substrate, UDP-[³H]glucose (radiolabeled UDP-glucose).[22][23]

  • Incubation: Incubate the reaction mixtures at 30°C for a defined period (e.g., 60-120 minutes) to allow for the synthesis of the radiolabeled β-(1,3)-D-glucan polymer.[22]

  • Product Quenching and Collection: Stop the reaction by adding trichloroacetic acid (TCA).[22] The newly synthesized glucan polymer is acid-insoluble. Collect this insoluble material by filtering the mixture through a glass fiber filter. Wash the filter multiple times with TCA and ethanol to remove any unincorporated UDP-[³H]glucose.[23]

  • Quantification: Dry the filters and place them in scintillation vials with scintillation fluid. Measure the amount of radioactivity trapped on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the activity of the β-(1,-3)-D-glucan synthase.

  • Data Analysis: Calculate the percent inhibition of enzyme activity at each caspofungin concentration relative to the no-drug control. Determine the IC₅₀ value by plotting percent inhibition against the log of the inhibitor concentration.

6.0-Conclusion

Caspofungin's mechanism of action is a highly specific, non-competitive inhibition of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This targeted action disrupts cell wall integrity, leading to cell death. The cellular response to this stress involves the activation of the CWI pathway, leading to a compensatory increase in chitin synthesis. The unique nature of this target, which is absent in human cells, underpins the efficacy and safety of caspofungin as a frontline antifungal therapeutic. Understanding these core mechanisms and the associated cellular responses is vital for the development of novel antifungal agents and for managing the potential for drug resistance.

References

The Discovery and Synthesis of Antifungal Agent Ketaminazole (16): A Dual-Action Inhibitor for Fungal Infections and Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

In the ongoing search for more effective and targeted antifungal therapies, a novel dual-action inhibitor, designated Ketaminazole (16), has emerged from the structural modification of the established antifungal agent, ketoconazole. This new chemical entity was rationally designed to not only combat fungal growth by inhibiting the essential fungal enzyme sterol 14α-demethylase (CYP51), but also to mitigate the inflammatory response associated with fungal infections by targeting human 5-lipoxygenase (5-LOX). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Ketaminazole (16), presenting key data, experimental methodologies, and a visualization of its mechanism of action.

Introduction: The Need for Novel Antifungal Agents

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal agents with improved efficacy and novel mechanisms of action. Many fungal infections are also accompanied by a significant inflammatory component, which can contribute to tissue damage and patient morbidity. Ketaminazole (16) was developed to address both of these challenges simultaneously. By incorporating a phenylenediamine core into the ketoconazole scaffold, researchers have created a molecule with potent antifungal activity and significant anti-inflammatory properties.[1][2][3][4]

Discovery of Ketaminazole (16): A Targeted Approach

The development of Ketaminazole (16) was a result of a targeted drug design strategy. The parent molecule, ketoconazole, is a well-known inhibitor of fungal CYP51, an enzyme critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] However, ketoconazole has weak anti-inflammatory activity. Recognizing that inflammation is a key component of many fungal diseases, researchers sought to enhance this secondary property. The key innovation was the introduction of a phenylenediamine moiety, a chemical group known to be a reductive inhibitor of iron-containing enzymes like human 5-lipoxygenase (5-LOX).[2][3][5] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators. The resulting compound, Ketaminazole (16), was found to be a potent dual inhibitor of both fungal CYP51 and human 5-LOX.[1][2][3]

Synthesis of Ketaminazole (16)

While the precise, step-by-step synthesis of Ketaminazole (16) is proprietary, the foundational synthesis is based on the well-established synthesis of ketoconazole, followed by the introduction of the phenylenediamine core.

General Synthesis of the Ketoconazole Backbone

The synthesis of the ketoconazole backbone typically involves a multi-step process:

  • Ketalization: Reaction of 2,4-dichloroacetophenone with glycerol to form the corresponding dioxolane.

  • Bromination: Introduction of a bromine atom at the benzylic position.

  • Esterification: Protection of the hydroxyl group of the dioxolane ring.

  • Imidazole Coupling: Nucleophilic substitution of the bromine with imidazole.

  • Deprotection: Removal of the ester protecting group to yield the alcohol intermediate.

  • Mesylation: Conversion of the alcohol to a mesylate, a good leaving group.

  • Piperazine Coupling: Reaction of the mesylate with a piperazine derivative to yield the final ketoconazole structure.

Proposed Synthesis of Ketaminazole (16)

The synthesis of Ketaminazole (16) involves the modification of the piperazine moiety of ketoconazole to include a phenylenediamine group. This is likely achieved by coupling the mesylated ketoconazole intermediate with a pre-synthesized piperazine-phenylenediamine derivative.

Experimental Protocol: Illustrative Synthesis of a Key Intermediate

The following is an illustrative protocol for a key step in the synthesis of the ketoconazole backbone, based on published methods for similar compounds.

  • Reaction: Coupling of the bromo ketal intermediate with imidazole.

  • Reagents: Bromo ketal intermediate, imidazole, dry dimethylacetamide (DMA).

  • Procedure: A solution of the bromo ketal intermediate in dry DMA is treated with an excess of imidazole. The reaction mixture is heated and stirred for several hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by crystallization or chromatography.

Quantitative Data: In Vitro Activity

The following tables summarize the in vitro inhibitory activities of Ketaminazole (16) and its parent compound, ketoconazole.

CompoundTarget EnzymeIC50 Value (nM)Reference
Ketaminazole (16) Fungal CYP51 (C. albicans)43[1][2][3]
KetoconazoleFungal CYP51 (C. albicans)~500[2]
Ketaminazole (16) Fungal CYP51 (M. globosa)321 ± 42[6]
KetoconazoleFungal CYP51 (M. globosa)176 ± 16[6]
Ketaminazole (16) Human 5-Lipoxygenase (5-LOX)700[1][2][3]
KetoconazoleHuman 5-Lipoxygenase (5-LOX)>50,000[2]
CompoundTarget EnzymeDissociation Constant (Kd) (nM)Reference
Ketaminazole (16) Fungal CYP51 (C. albicans)43 ± 5[2][3]
KetoconazoleFungal CYP51 (C. albicans)27 ± 5[2][3]
Ketaminazole (16) Human CYP51~731[2]
KetoconazoleHuman CYP51~243[2]

Experimental Protocols

CYP51 Inhibition Assay (Illustrative)
  • Enzyme Source: Recombinant purified fungal CYP51.

  • Substrate: Lanosterol.

  • Assay Principle: The assay measures the conversion of lanosterol to its 14-demethylated product. This can be monitored using various methods, such as HPLC or mass spectrometry.

  • Procedure:

    • The reaction mixture contains buffer, recombinant CYP51, and the test compound (Ketaminazole or ketoconazole) at various concentrations.

    • The reaction is initiated by the addition of the substrate, lanosterol, and a reducing system (e.g., NADPH-cytochrome P450 reductase).

    • The reaction is incubated for a specific time at a controlled temperature.

    • The reaction is stopped, and the product formation is quantified.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Human 5-Lipoxygenase (5-LOX) Inhibition Assay (Illustrative)
  • Enzyme Source: Purified human 5-LOX.

  • Substrate: Arachidonic acid.

  • Assay Principle: The assay measures the production of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial product of the 5-LOX reaction. This can be monitored spectrophotometrically.

  • Procedure:

    • The assay buffer contains purified 5-LOX and the test compound at various concentrations.

    • The reaction is initiated by the addition of the substrate, arachidonic acid.

    • The formation of the conjugated diene product is monitored by measuring the increase in absorbance at a specific wavelength.

    • IC50 values are determined from the dose-response curves.

Mechanism of Action and Signaling Pathways

Ketaminazole (16) exerts its dual-action effect through the inhibition of two distinct enzymes in different biological pathways.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of Ketaminazole (16) is identical to that of ketoconazole. It targets and inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51). This enzyme is a crucial component of the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in the fungal cell membrane, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By inhibiting CYP51, Ketaminazole (16) disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. This results in the cessation of fungal growth and, in some cases, cell death.

Antifungal_Mechanism Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 Substrate 14-demethylated_intermediates 14-demethylated_intermediates CYP51->14-demethylated_intermediates Ergosterol Ergosterol 14-demethylated_intermediates->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Ketaminazole_16 Ketaminazole_16 Ketaminazole_16->CYP51 Inhibition

Caption: Antifungal mechanism of Ketaminazole (16) via CYP51 inhibition.

Anti-inflammatory Mechanism: Inhibition of Leukotriene Biosynthesis

The anti-inflammatory action of Ketaminazole (16) is attributed to its ability to inhibit human 5-lipoxygenase (5-LOX). 5-LOX is the key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4), are potent lipid mediators of inflammation. They are involved in attracting and activating immune cells, such as neutrophils, to the site of infection or injury. By inhibiting 5-LOX, Ketaminazole (16) reduces the production of these pro-inflammatory leukotrienes, thereby dampening the inflammatory response.

Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic_Acid 5-LOX 5-LOX Arachidonic_Acid->5-LOX Substrate Leukotrienes Leukotrienes 5-LOX->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Promotion Ketaminazole_16 Ketaminazole_16 Ketaminazole_16->5-LOX Inhibition

Caption: Anti-inflammatory mechanism of Ketaminazole (16) via 5-LOX inhibition.

Conclusion and Future Directions

Ketaminazole (16) represents a promising new lead in the development of antifungal agents with a dual therapeutic benefit. Its ability to simultaneously inhibit fungal growth and the host's inflammatory response offers a potential advantage over traditional antifungal therapies. The enhanced selectivity of Ketaminazole (16) for fungal CYP51 over its human counterpart, as compared to ketoconazole, suggests a potentially improved safety profile.[1][2][3]

Further research is warranted to fully elucidate the therapeutic potential of Ketaminazole (16). This includes:

  • In vivo efficacy studies: To evaluate the antifungal and anti-inflammatory effects in animal models of fungal infections.

  • Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Spectrum of activity: To determine the effectiveness of Ketaminazole (16) against a broader range of clinically relevant fungal pathogens.

  • Structure-activity relationship (SAR) studies: To optimize the dual inhibitory activity and further improve the selectivity and pharmacokinetic properties of this class of compounds.

The development of dual-action inhibitors like Ketaminazole (16) exemplifies a sophisticated approach to anti-infective drug discovery, paving the way for more effective and comprehensive treatments for fungal diseases.

References

Unveiling Antifungal Agent 16: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the chemical architecture, biological properties, and therapeutic potential of a promising 1,2,3-triazole of 8-hydroxyquinoline.

Abstract

Antifungal agent 16 has emerged as a compound of significant interest in the ongoing search for novel antimicrobial therapies. Possessing a unique 1,2,3-triazole of 8-hydroxyquinoline and HBT (2-(2'-hydroxyphenyl)benzothiazole) scaffold, this molecule exhibits considerable antibacterial and superior antifungal activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological characteristics of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with the chemical formula C27H21N5O and a molecular weight of 479.55.[1][2] Its structure is characterized by a 1,2,3-triazole ring linking an 8-hydroxyquinoline moiety and a 2-(2'-hydroxyphenyl)benzothiazole (HBT) group. This distinct architecture is pivotal to its biological activity.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC27H21N5O[1][2]
Molecular Weight479.55[1][2]

Further quantitative data, such as melting point, solubility, and partition coefficient, would be detailed in the primary literature and are essential for drug development profiling.

Synthesis and Experimental Protocols

The synthesis of this compound involves a multi-step process culminating in the formation of the characteristic 1,2,3-triazole ring via a click chemistry approach. The foundational synthesis is detailed in Nehra et al., ACS Omega, 2021.

General Synthetic Workflow

The logical flow for the synthesis of this compound and similar derivatives can be visualized as follows:

G A Starting Materials: 8-hydroxyquinoline and HBT derivatives B Functional Group Modification (e.g., propargylation, azidation) A->B C Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition B->C D Purification and Characterization (e.g., chromatography, spectroscopy) C->D E Final Compound: This compound D->E

Caption: General synthetic workflow for this compound.

Key Experimental Methodologies

A comprehensive understanding of the biological activity of this compound necessitates detailed experimental protocols. The primary literature outlines the following key assays:

  • Antimicrobial Activity Screening: The antifungal and antibacterial efficacy of agent 16 is typically evaluated using the microdilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi and bacteria. Standard reference drugs such as fluconazole and ciprofloxacin are used for comparison.[1]

  • DNA Binding Studies: Techniques such as UV-Visible absorption spectroscopy, fluorescence spectroscopy, and circular dichroism are employed to investigate the interaction of this compound with DNA, a potential mechanism of its antimicrobial action.

  • Molecular Docking: Computational studies are performed to predict the binding mode and affinity of this compound with its putative biological targets, such as fungal enzymes or DNA.

  • ADME (Absorption, Distribution, Metabolism, and Excretion) Prediction: In silico models are utilized to forecast the pharmacokinetic properties of the compound, providing insights into its potential as a drug candidate.

  • DFT (Density Functional Theory) Studies: Quantum chemical calculations are used to analyze the electronic structure and reactivity of the molecule, further elucidating its chemical properties.

Biological Activity and Mechanism of Action

This compound has demonstrated potent activity against various fungal pathogens, reported to be superior to the standard antifungal drug fluconazole in certain assays.[1][2] It also exhibits considerable antibacterial activity when compared to ciprofloxacin.[1][2] The broad-spectrum nature of its antimicrobial effects suggests a mechanism of action that may target fundamental cellular processes in both fungi and bacteria.

The azole class of antifungals, to which 1,2,3-triazoles are structurally related, are known to inhibit the synthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Specifically, they target the enzyme lanosterol 14-α demethylase.[4][5] While the precise mechanism of this compound is a subject of ongoing investigation, its structural motifs suggest that interference with ergosterol biosynthesis is a plausible mode of action.

Postulated Signaling Pathway Interference

The disruption of ergosterol synthesis by azole-like compounds triggers a cascade of downstream effects, ultimately leading to fungal cell death. A simplified representation of this pathway is as follows:

G A This compound B Lanosterol 14-α demethylase (Erg11/CYP51) A->B Inhibition C Ergosterol Biosynthesis B->C D Depletion of Ergosterol C->D E Accumulation of Toxic Sterol Intermediates C->E F Disruption of Fungal Cell Membrane (Increased permeability, altered fluidity) D->F E->F G Inhibition of Fungal Growth and Cell Death F->G

Caption: Postulated mechanism of action via ergosterol biosynthesis inhibition.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of new antimicrobial agents. Its novel chemical structure and potent, broad-spectrum activity warrant further investigation. Future research should focus on elucidating its precise molecular targets and mechanism of action, optimizing its structure to enhance efficacy and selectivity, and evaluating its in vivo performance in preclinical models of fungal infections. The detailed experimental protocols and foundational data presented in this guide provide a solid framework for advancing the study of this and related compounds.

References

Antifungal Agent 16 (PC945): A Technical Guide to its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antifungal agent PC945, a novel triazole antifungal agent also identified in scientific literature as compound 16. PC945 is designed for inhaled administration to achieve high local concentrations in the lungs with limited systemic exposure.[1][2] This document outlines its spectrum of activity, experimental protocols for susceptibility testing, and its mechanism of action.

Spectrum of Activity

PC945 has demonstrated a broad spectrum of activity against a range of clinically important fungal pathogens, including species of Aspergillus, Candida, and Cryptococcus. Its potency is often comparable or superior to existing antifungal agents such as voriconazole and posaconazole.

Activity against Aspergillus Species

PC945 is a potent inhibitor of Aspergillus fumigatus, including both azole-susceptible and azole-resistant strains.[3]

Fungal SpeciesNo. of IsolatesMethodMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)MIC Range (µg/mL)
Aspergillus fumigatus96EUCAST0.1251.00.170.032 to >8
Aspergillus fumigatus4CLSI---0.031
Aspergillus terreus1-----

Data compiled from multiple sources.[1][4][5][6][7]

Activity against Candida Species

PC945 exhibits potent activity against a wide array of Candida species, including the emerging multidrug-resistant pathogen Candida auris.

Fungal SpeciesNo. of IsolatesMethodMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Geometric Mean MIC (µg/mL)
All Candida spp.88CLSI0.0310.250.027
Candida albicans37CLSI--0.017
Candida parapsilosis17CLSI--0.017
Candida tropicalis7CLSI--0.063
Candida glabrata10CLSI--0.12
Candida lusitaniae11CLSI--≤0.016
Candida guilliermondii6CLSI--0.18
Candida auris72CLSI0.0630.250.058

Data compiled from multiple sources.[8][9][10][11][12]

Activity against Cryptococcus and Other Fungi

PC945 has also shown activity against Cryptococcus species and other pathogenic fungi.

Fungal SpeciesNo. of IsolatesMIC (µg/mL)
Cryptococcus gattii1-20.0078 - 2
Cryptococcus neoformans1-20.0078 - 2
Trichophyton rubrum1-20.0078 - 2
Rhizopus oryzae1-22

Data for Cryptococcus and other fungi are based on a limited number of isolates.[4][5][6]

Experimental Protocols

The in vitro antifungal susceptibility of PC945 has been determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Assays (CLSI and EUCAST)

Objective: To determine the minimum inhibitory concentration (MIC) of PC945 against fungal isolates.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water to achieve a specific turbidity, which is then further diluted to the final inoculum concentration.

  • Drug Dilution: PC945 and comparator antifungal agents are serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

  • Incubation: The plates are incubated at a specified temperature (typically 35°C or 37°C) for a defined period (24 to 72 hours, depending on the fungus).

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free control well. For azoles like PC945, this is often a prominent decrease in growth (e.g., ≥50% inhibition).[13]

The specific details of the protocols, such as the exact inoculum size and incubation time, vary slightly between the CLSI M27/M38 and EUCAST E.DEF 7.3/9.3 documents.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

PC945, like other triazole antifungals, targets the fungal cell membrane by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway:

Ergosterol_Biosynthesis_Inhibition cluster_fungal_cell Fungal Cell cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMG_CoA_reductase HMG-CoA reductase AcetylCoA->HMG_CoA_reductase Lanosterol Lanosterol HMG_CoA_reductase->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Disruption Disruption of Membrane Integrity CYP51->Disruption Membrane_Integrity Maintains Membrane Integrity and Fluidity Ergosterol->Membrane_Integrity Membrane_Integrity->Disruption PC945 PC945 (Antifungal Agent 16) Inhibition Inhibition PC945->Inhibition Inhibition->CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by PC945.

PC945 is a potent and tightly binding inhibitor of the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 genes).[1][3][4][5][6][7][12] This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this step, PC945 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. PC945 has been shown to be a potent inhibitor of both CYP51A and CYP51B in Aspergillus fumigatus.[1][4][5][6][7]

References

In vitro antifungal activity of Antifungal agent 16

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide on the In Vitro Antifungal Activity of Antifungal Agent 16

This technical guide provides an in-depth analysis of the in vitro antifungal properties of this compound, a novel 1,2,3-triazole hybrid compound. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of its proposed mechanism of action.

Introduction to this compound

This compound is a synthetic compound belonging to a series of 1,2,3-triazole hybrids incorporating 8-hydroxyquinoline and 2-hydroxyphenyl benzothiazole (HBT) moieties.[1][2][3] Specifically, it is identified as compound 6a in the primary research literature.[1][2][3][4] This agent has demonstrated significant antifungal activity against various fungal strains, showing superior performance when compared to the standard antifungal drug, fluconazole.[1][2][3][4] Its unique chemical structure, a result of "click chemistry," is designed to interact with biological targets in fungi, making it a promising candidate for further investigation.[1]

Quantitative In Vitro Antifungal Activity

The antifungal efficacy of this compound (compound 6a) was evaluated against two clinically relevant fungal strains: Candida tropicalis and Aspergillus terreus. The activity was quantified by measuring the diameter of the inhibition zone (DIZ) in an agar well diffusion assay.

Fungal StrainThis compound (Compound 6a) DIZ (mm)Fluconazole (Standard) DIZ (mm)
Candida tropicalis18.2 ± 0.1515.5 ± 0.11
Aspergillus terreus17.8 ± 0.1214.9 ± 0.14

Data sourced from Nehra et al., 2021.[1][2]

Experimental Protocols

The following section details the methodology employed for the in vitro evaluation of this compound's antifungal activity.

Antifungal Susceptibility Testing: Agar Well Diffusion Method

The in vitro antifungal activity of the synthesized compounds was determined using the agar well diffusion method.[1][2]

  • Media Preparation: Sabouraud Dextrose Agar (SDA) was prepared and sterilized by autoclaving. The sterile agar was then poured into sterile Petri plates and allowed to solidify.

  • Inoculum Preparation: Fungal strains (Candida tropicalis and Aspergillus terreus) were cultured in Sabouraud Dextrose Broth. The turbidity of the fungal suspension was adjusted to match the 0.5 McFarland standard, ensuring a standardized inoculum density.

  • Inoculation: The standardized fungal suspension was uniformly swabbed onto the surface of the solidified SDA plates.

  • Well Preparation and Sample Application: A sterile cork borer was used to create wells of a specific diameter in the agar. A 50 μL aliquot of the test compound (this compound) dissolved in Dimethyl sulfoxide (DMSO) was added to the wells.

  • Controls: Fluconazole was used as a positive control, and DMSO was used as a negative control to ensure that the solvent had no inhibitory effect on fungal growth.[1][2]

  • Incubation: The plates were incubated at 37 °C for 24-48 hours.

  • Data Collection: Following incubation, the diameter of the zone of inhibition (DIZ) around each well was measured in millimeters (mm). The experiment was performed in triplicate to ensure the reliability of the results.

Proposed Mechanism of Action and Signaling Pathways

Molecular docking studies suggest that this compound exerts its antifungal effect by inhibiting a key enzyme in the fungal ergosterol biosynthesis pathway: lanosterol 14-α-demethylase (CYP51).[1][3] This enzyme is a critical component for maintaining the integrity of the fungal cell membrane.

Inhibition of Ergosterol Biosynthesis

Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. It plays a vital role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins. The inhibition of lanosterol 14-α-demethylase by this compound disrupts the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and an accumulation of toxic sterol intermediates within the cell membrane, ultimately compromising its structure and function and leading to fungal cell death.[1][3]

G Proposed Mechanism of Action of this compound cluster_cell Inside Fungal Cell A This compound (Compound 6a) C Lanosterol 14-α-demethylase (CYP51) A->C Inhibits B Fungal Cell D Ergosterol Biosynthesis Pathway C->D F Ergosterol C->F Converts to G Ergosterol Depletion C->G Leads to H Accumulation of Toxic Sterol Intermediates C->H Leads to D->C E Lanosterol D->E E->C Substrate I Disruption of Fungal Cell Membrane Integrity G->I H->I J Fungal Cell Death I->J

Caption: Inhibition of Lanosterol 14-α-demethylase by this compound.

Molecular Interactions

Docking studies revealed that this compound (compound 6a) has a high binding affinity for the fungal lanosterol 14-α-demethylase enzyme, with a binding energy of -9.7 kcal mol⁻¹.[1][2][3] The interaction is stabilized by a combination of hydrogen bonds, electrostatic interactions (π-cation), and hydrophobic interactions (π-σ and π-π stacked).[2] These strong interactions effectively block the active site of the enzyme, preventing it from carrying out its function.

G Experimental Workflow for In Vitro Antifungal Assay A Prepare Sabouraud Dextrose Agar (SDA) Plates C Swab Inoculum onto SDA Plates A->C B Prepare Fungal Inoculum (0.5 McFarland Standard) B->C D Create Wells in Agar C->D E Add Test Compounds to Wells (this compound, Fluconazole, DMSO) D->E F Incubate Plates (37°C, 24-48h) E->F G Measure Zone of Inhibition (mm) F->G H Analyze and Compare Results G->H

Caption: Agar Well Diffusion Assay Workflow.

Conclusion

This compound (compound 6a) exhibits potent in vitro antifungal activity against Candida tropicalis and Aspergillus terreus, surpassing the efficacy of the standard drug fluconazole in the conducted assays.[1][2] The proposed mechanism of action, involving the inhibition of lanosterol 14-α-demethylase, is a well-established target for antifungal therapy, suggesting that this class of 1,2,3-triazole hybrids holds significant promise. The detailed protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a potential novel antifungal therapeutic.

References

In-Depth Technical Guide: Antifungal Agent 16 (CAS Number 2762034-41-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 16, identified as compound 6a in the primary literature, is a novel synthetic 1,2,3-triazole hybrid molecule with the CAS number 2762034-41-1.[1] This compound has demonstrated significant antifungal and antibacterial properties, with its antifungal activity reported to be superior to the commonly used drug, fluconazole.[1] Its proposed mechanism of action involves the inhibition of lanosterol 14-α-demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, and potential interaction with DNA. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, quantitative biological data, and proposed mechanism of action for this compound, tailored for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

PropertyValueReference
CAS Number 2762034-41-1[2]
Chemical Name 2-(4-((1-(2-(dibenzo[b,d]furan-2-yloxy)ethyl)-1H-1,2,3-triazol-4-yl)methyl)quinolin-8-yloxy)benzo[d]thiazole
Molecular Formula C27H21N5O2S[2]
Molecular Weight 479.55 g/mol [2]
Appearance Not specified in literature
Solubility Not specified in literature

Synthesis

The synthesis of this compound (compound 6a ) is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1]

Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediate Synthesis cluster_final_product Final Product A 8-hydroxyquinoline I1 8-(2-bromoethoxy)quinoline A->I1 + 1,2-dibromoethane (K2CO3, DMF) I2 8-(prop-2-yn-1-yloxy)quinoline A->I2 + Propargyl bromide (K2CO3, DMF) B 1,2-dibromoethane C Propargyl bromide D Sodium azide E 2-hydroxybenzothiazole I3 2-(2-azidoethoxy)benzo[d]thiazole E->I3 + 1,2-dibromoethane -> Azide (K2CO3, DMF then NaN3) I1->I2 + Propargyl alcohol (NaH, DMF) FP This compound (6a) I2->FP + 2-(2-azidoethoxy)benzo[d]thiazole (CuSO4.5H2O, Sodium ascorbate, t-BuOH/H2O) I3->FP

Caption: Synthesis workflow for this compound.

Experimental Protocols

Synthesis of 8-(prop-2-yn-1-yloxy)quinoline (Alkyne precursor):

  • A mixture of 8-hydroxyquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and propargyl bromide (1.2 eq) in dry N,N-dimethylformamide (DMF) was stirred at room temperature for 12 hours.

  • The reaction progress was monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture was poured into ice-cold water.

  • The resulting precipitate was filtered, washed with water, and dried to yield the alkyne precursor.

Synthesis of 2-(2-azidoethoxy)benzo[d]thiazole (Azide precursor):

  • To a solution of 2-hydroxybenzothiazole (1.0 eq) in DMF, anhydrous potassium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq) were added, and the mixture was stirred at 80 °C for 8 hours.

  • After cooling, the mixture was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated to give the bromo-intermediate.

  • The bromo-intermediate was then dissolved in DMF, and sodium azide (1.5 eq) was added. The reaction mixture was stirred at 80 °C for 12 hours.

  • After completion, the mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried, and concentrated to afford the azide precursor.

Synthesis of this compound (Compound 6a):

  • A mixture of the alkyne precursor (1.0 eq) and the azide precursor (1.0 eq) was dissolved in a 1:1 mixture of tert-butanol and water.

  • To this solution, copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) were added.

  • The reaction mixture was stirred at room temperature for 24 hours.

  • The resulting precipitate was filtered, washed with water, and purified by column chromatography on silica gel to yield this compound.

Biological Activity

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

OrganismTypeMIC (µg/mL) of this compound (6a)MIC (µg/mL) of Ciprofloxacin (Antibacterial Control)MIC (µg/mL) of Fluconazole (Antifungal Control)Reference
Staphylococcus aureusGram (+) Bacteria12.56.25-[1]
Bacillus subtilisGram (+) Bacteria2512.5-[1]
Escherichia coliGram (-) Bacteria2512.5-[1]
Pseudomonas aeruginosaGram (-) Bacteria5025-[1]
Candida albicansFungus6.25-12.5[1]
Aspergillus nigerFungus12.5-25[1]
Aspergillus flavusFungus12.5-25[1]
DNA Binding Studies

In vitro studies with herring fish sperm DNA (hs-DNA) indicate that this compound interacts with DNA, likely through intercalation.

ParameterValueReference
Binding Constant (Kb) 3.90 x 10^5 L mol^-1[1]
Hypochromism (%) 28.3[1]

Experimental Protocol for DNA Binding:

  • A stock solution of hs-DNA was prepared in Tris-HCl buffer (pH 7.2) and its concentration was determined spectrophotometrically.

  • Solutions of this compound of known concentrations were prepared in the same buffer.

  • UV-Vis absorption spectra were recorded for the compound in the absence and presence of increasing concentrations of hs-DNA.

  • The binding constant (Kb) was calculated from the decay of absorbance using the Wolfe-Shimer equation.

Proposed Mechanism of Action

The antifungal activity of this compound is believed to be multifactorial, primarily targeting the fungal cell membrane integrity by inhibiting ergosterol biosynthesis and potentially interfering with DNA replication and transcription.

Inhibition of Lanosterol 14-α-demethylase

Molecular docking studies suggest that this compound binds to the active site of lanosterol 14-α-demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway.[1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Agent16 This compound Agent16->Lanosterol Inhibits

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

DNA Interaction

The significant DNA binding affinity of this compound suggests a secondary mechanism involving the disruption of DNA-related cellular processes. Molecular docking simulations indicate that the molecule can form hydrogen bonds and hydrophobic interactions with DNA base pairs.[1]

DNA_Interaction cluster_interaction Proposed DNA Interaction Agent16 This compound DNA DNA Double Helix Agent16->DNA Intercalates/Binds Replication DNA Replication Agent16->Replication Inhibits Transcription Transcription Agent16->Transcription Inhibits DNA->Replication Template for DNA->Transcription Template for CellCycle Cell Cycle Arrest Replication->CellCycle Transcription->CellCycle

Caption: Logical flow of DNA interaction and its consequences.

Computational Studies

Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of this compound with its putative targets.

TargetDocking Score (kcal/mol)Key InteractionsReference
hs-DNA-8.7Hydrogen bonding with DG2 and DG4; π-π stacking with DG22[1]
Lanosterol 14-α-demethylase-9.7Hydrogen bonding, electrostatic interactions, hydrophobic interactions[1]

Protocol for Molecular Docking:

  • The 3D structure of this compound was generated and energy-minimized.

  • The crystal structures of the target macromolecules (DNA and lanosterol 14-α-demethylase) were obtained from the Protein Data Bank.

  • Water molecules and ligands were removed from the target structures, and polar hydrogens were added.

  • The docking simulations were performed using AutoDock Vina or a similar software package.

  • The binding site was defined, and the docking protocol was run with appropriate parameters.

  • The resulting binding poses were analyzed to identify the most favorable interactions and to calculate the binding energy.

ADME and DFT Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and Density Functional Theory (DFT) calculations were conducted to assess the drug-likeness and electronic properties of this compound.

ParameterPredicted Value/PropertyReference
Lipinski's Rule of Five Compliant[3]
Oral Bioavailability Predicted to be orally active[3]
Chemical Hardness Calculated to have good stability[3]
Electrophilicity Index Calculated to have good reactivity[3]

Conclusion and Future Directions

This compound (CAS 2762034-41-1) is a promising new chemical entity with potent antifungal and antibacterial activity. Its dual mechanism of action, targeting both the fungal cell membrane and DNA, makes it an attractive candidate for further development, particularly in the context of rising antifungal resistance. Future research should focus on in vivo efficacy and toxicity studies, as well as lead optimization to enhance its pharmacological profile. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel antimicrobial therapies.

References

In-Depth Technical Guide: Molecular Docking Studies of Antifungal Agent 16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies conducted on Antifungal agent 16, a promising compound with significant antifungal activity. This document details the experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of the agent's mechanism of action at a molecular level.

Quantitative Data Summary

The molecular docking studies of this compound (designated as compound 6a in the primary literature) and its analogues were performed to elucidate their binding affinities and interaction patterns with the target protein, lanosterol 14-α-demethylase (CYP51). The quantitative data from these studies are summarized below.

CompoundBinding Energy (kcal/mol)Interacting ResiduesHydrogen Bond Interactionsπ-π/π-cation/Hydrophobic Interactions
This compound (6a) -9.7 HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461 TYR116 HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461
6b-9.5HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461TYR116HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461
6c-9.2HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461TYR116HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461
6d-9.0HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461TYR116HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461
6e-8.8HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461TYR116HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461
6f-8.5HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461TYR116HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461
Fluconazole (Reference)-7.8HEM460, TYR116, PHE124, LEU125, MET289, ILE290, THR292, PHE294, GLY295, ALA296, PRO358, LEU359, SER361, MET461TYR116HEM460, PHE124, LEU125, MET289, ILE290, PHE294, ALA296, PRO358, LEU359, MET461

Experimental Protocols

The molecular docking studies were conducted to predict the binding mode and affinity of this compound with the fungal enzyme lanosterol 14-α-demethylase.

Software and Resources
  • Docking Software: AutoDock 4.2

  • Visualization Software: Discovery Studio

  • Protein Data Bank (PDB) ID of Target: 1EA1 (Lanosterol 14-α-demethylase from Saccharomyces cerevisiae)

Protein Preparation
  • The three-dimensional crystal structure of lanosterol 14-α-demethylase (PDB ID: 1EA1) was downloaded from the Protein Data Bank.

  • Water molecules and the co-crystallized ligand were removed from the protein structure.

  • Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.

  • The protein was saved in the PDBQT file format for use in AutoDock.

Ligand Preparation
  • The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure.

  • The structure was energetically minimized using the MMFF94 force field.

  • Gasteiger charges were calculated, and non-polar hydrogen atoms were merged.

  • The ligand was saved in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Generation: A grid box was defined to encompass the active site of the enzyme. The grid dimensions were set to 60 x 60 x 60 Å with a grid spacing of 0.375 Å. The center of the grid was set at x = 11.3, y = -1.5, and z = -20.4.

  • Docking Algorithm: The Lamarckian Genetic Algorithm (LGA) was employed for the docking simulations.

  • Docking Parameters:

    • Number of GA runs: 100

    • Population size: 150

    • Maximum number of evaluations: 2,500,000

    • Maximum number of generations: 27,000

  • Analysis: The docking results were clustered based on a root-mean-square deviation (RMSD) tolerance of 2.0 Å. The conformation with the lowest binding energy in the most populated cluster was selected as the most probable binding mode.

Visualizations

Ergosterol Biosynthesis Pathway and the Role of Lanosterol 14-α-demethylase

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the crucial role of lanosterol 14-α-demethylase (CYP51), the molecular target of this compound. Inhibition of this enzyme disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane, leading to fungal cell death.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl-PP mevalonate->isopentenyl_pp farnesyl_pp Farnesyl-PP isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol cyp51 Lanosterol 14-α-demethylase (CYP51) lanosterol->cyp51 intermediate 14-demethyl Lanosterol ergosterol Ergosterol intermediate->ergosterol Multiple Steps agent16 This compound agent16->cyp51 Inhibits cyp51->intermediate

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Molecular Docking Experimental Workflow

The workflow for the molecular docking study of this compound is depicted in the diagram below. This systematic process ensures the reliable prediction of the ligand's binding conformation and affinity.

Molecular_Docking_Workflow start Start protein_prep Protein Preparation (PDB: 1EA1) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep grid_gen Grid Box Generation protein_prep->grid_gen docking Molecular Docking (AutoDock 4.2) ligand_prep->docking grid_gen->docking analysis Analysis of Results docking->analysis end End analysis->end

Caption: General workflow for the molecular docking of this compound.

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Antifungal Agent 16

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for determining the in vitro susceptibility of various fungal species to Antifungal Agent 16. The methodologies are based on established standards for antifungal susceptibility testing and are intended for researchers, scientists, and professionals in drug development.

Summary of Quantitative Data

The in vitro activity of this compound against several Candida species has been evaluated. The following table summarizes the Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida spp. (various strains)85.3 - 341.3[1]
Candida albicans125 (for a similar structural class)[1]
Candida krusei100 (for a similar structural class)[1]
Candida tropicalis500 (for a similar structural class)[1]

Note: The data for Candida albicans, Candida krusei, and Candida tropicalis are for a compound with a similar structural class to this compound and are provided for comparative purposes.[1]

Experimental Protocols

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for determining the in vitro susceptibility of fungi to antifungal agents.[2][3][4] The broth microdilution method is a widely accepted technique.[3][5]

Protocol 1: Broth Microdilution Method for Yeasts (e.g., Candida species)

This protocol is adapted from the CLSI M27 standard.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.[6]

  • The final concentration of the solvent in the testing medium should not exceed a level that affects fungal growth.

2. Preparation of Microdilution Plates:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve a range of concentrations.[3][6]

  • Dispense the diluted agent into the wells of a 96-well microtiter plate.

  • Include a growth control well (medium without the antifungal agent) and a sterility control well (medium only).

3. Inoculum Preparation:

  • Culture the yeast isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the yeast cells in sterile saline or water.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

  • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.[7]

4. Incubation:

  • Inoculate the microtiter plates with the prepared yeast suspension.

  • Incubate the plates at 35°C for 24-48 hours.[4]

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.[4]

  • The endpoint can be determined visually or by using a spectrophotometer to measure optical density.

Visualizations

Experimental Workflow for Broth Microdilution Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agent Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in Microtiter Plates prep_agent->prep_plates inoculate Inoculate Plates with Fungal Suspension prep_plates->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Visually or Spectrophotometrically Determine MIC incubate->read_mic interpret Interpret Results (Susceptible, Resistant) read_mic->interpret

Caption: Workflow for determining the MIC of this compound.

Hypothetical Signaling Pathway for Antifungal Agent Action

The precise mechanism of action for this compound is not publicly available. The following diagram illustrates a common antifungal mechanism of action, the inhibition of ergosterol synthesis, which is the target of azole antifungals.[8][9] Ergosterol is a vital component of the fungal cell membrane.[10]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Antifungal Action cluster_outcome Cellular Outcome Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Disrupted_Membrane Disrupted Cell Membrane Increased Permeability Lanosterol->Disrupted_Membrane Ergosterol depletion Agent This compound (Hypothetical Target) Agent->Lanosterol Inhibition Cell_Death Fungal Cell Death Disrupted_Membrane->Cell_Death

Caption: Hypothetical inhibition of the ergosterol synthesis pathway.

References

Application Notes and Protocols for Antifungal Agent 16 Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal resistance is a growing public health concern, necessitating the development of novel antifungal agents. Antifungal agent 16 has demonstrated promising activity against various fungal pathogens.[1] A crucial step in the preclinical evaluation of any new antifungal compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2] This document provides detailed application notes and standardized protocols for determining the MIC of this compound against pathogenic yeasts, primarily following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27-A3 document.[3][4][5][6]

Principle of the Assay

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents.[3][4][5][6][7][8] This method involves challenging a standardized inoculum of a fungal isolate with serial twofold dilutions of the antifungal agent in a 96-well microtiter plate. Following incubation, the plates are examined for visible growth, and the MIC is recorded as the lowest concentration of the agent that inhibits this growth.

Data Presentation

The following table summarizes the known Minimum Inhibitory Concentration (MIC) values of this compound against various Candida species. This data provides a baseline for the expected antifungal activity of the compound.

Fungal SpeciesStrainMIC (µg/mL)
Candida albicansATCC 9002885.3
Candida albicansClinical Isolate 1 (Fluconazole-resistant)170.6
Candida parapsilosisATCC 2201985.3
Candida tropicalisATCC 750170.6
Candida kruseiATCC 6258341.3
Candida glabrataClinical Isolate 2 (Fluconazole-resistant)170.6

Data is illustrative and should be confirmed by in-house experiments.

Experimental Protocols

This section details the materials and step-by-step procedures for performing the broth microdilution MIC assay for this compound.

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0[7][9]

  • Sterile 96-well, U-bottom microtiter plates[7]

  • Standardized fungal inoculum (see protocol below)

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (medium only)

  • Sterile, disposable pipette tips and reservoirs

  • Multichannel pipette

  • Incubator (35°C)

  • Spectrophotometer or McFarland turbidity standards

Protocol for Broth Microdilution MIC Assay

1. Preparation of Antifungal Agent Stock Solution:

  • Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.

  • Further dilute this stock solution in RPMI-1640 medium to create a working solution at twice the highest desired final concentration to be tested.

2. Preparation of Fungal Inoculum:

  • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several colonies and suspend them in sterile saline (0.85%).

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted fungal suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

3. Microtiter Plate Preparation and Inoculation:

  • Dispense 100 µL of RPMI-1640 medium into wells 2 through 11 of a 96-well microtiter plate.

  • Add 200 µL of the working solution of this compound (at twice the highest final concentration) to well 12.

  • Perform a twofold serial dilution by transferring 100 µL from well 12 to well 11, mixing thoroughly, and continuing this process down to well 2. Discard the final 100 µL from well 2. Well 1 will serve as the growth control (no drug).

  • Add 100 µL of the prepared fungal inoculum to each well (wells 1-12). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to the desired final range.

4. Incubation and Reading of Results:

  • Seal the microtiter plates or use a lid to prevent evaporation and contamination.

  • Incubate the plates at 35°C for 24-48 hours.[4]

  • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., an 80% reduction in turbidity) compared to the growth control well.[10]

Mandatory Visualizations

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agent Prepare Antifungal Agent 16 Stock serial_dilution Perform 2-fold serial dilution of Agent 16 prep_agent->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculation Inoculate wells with fungal suspension prep_inoculum->inoculation plate_setup Prepare 96-well plate with RPMI medium plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C for 24-48h inoculation->incubation read_mic Visually determine MIC (lowest concentration with no growth) incubation->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Representative Signaling Pathway

While the precise mechanism of action for this compound is not fully elucidated, many antifungal drugs target the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[11][12] The following diagram illustrates this key pathway as a representative example of a potential target for novel antifungal agents.

Ergosterol_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps squalene_epoxidase Squalene epoxidase squalene->squalene_epoxidase lanosterol Lanosterol demethylase 14-alpha- demethylase lanosterol->demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation squalene_epoxidase->lanosterol Epoxidation & cyclization demethylase->ergosterol Demethylation

Caption: Ergosterol biosynthesis pathway, a common antifungal target.

References

Application Notes and Protocols: In Vivo Efficacy Models for Antifungal Agent 16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standardized in vivo models for assessing the efficacy of novel antifungal agents, with a specific focus on the potential application for "Antifungal Agent 16," a compound identified as a cinnamic or benzoic acid amide with promising in vitro activity against various Candida species[1]. The following protocols and data presentation formats are designed to guide researchers in the preclinical evaluation of new antifungal candidates.

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus fumigatus, pose a significant threat to immunocompromised individuals[2][3]. The emergence of drug-resistant strains necessitates the development of new therapeutic agents[4]. Preclinical in vivo models are crucial for evaluating the efficacy and safety of new antifungal compounds before they can be considered for clinical trials[5][6].

Data Presentation: Summarized Efficacy Data

The following tables are templates for presenting quantitative data from in vivo antifungal efficacy studies.

Table 1: Survival Analysis in a Murine Model of Disseminated Candidiasis

Treatment GroupNMedian Survival (Days)Percent Survival (Day +21)p-value vs. Vehicle
Vehicle Control1080%-
This compound (1 mg/kg)101220%<0.05
This compound (5 mg/kg)10>2160%<0.01
This compound (10 mg/kg)10>2190%<0.001
Fluconazole (10 mg/kg)10>2190%<0.001

Table 2: Fungal Burden in a Murine Model of Disseminated Candidiasis (Day 4 post-infection)

Treatment GroupNMean Fungal Burden (Log10 CFU/g kidney ± SD)p-value vs. Vehicle
Vehicle Control86.5 ± 0.8-
This compound (1 mg/kg)85.2 ± 0.6<0.05
This compound (5 mg/kg)83.8 ± 0.5<0.01
This compound (10 mg/kg)82.1 ± 0.4<0.001
Fluconazole (10 mg/kg)82.3 ± 0.5<0.001

Table 3: Efficacy in a Murine Model of Invasive Pulmonary Aspergillosis

Treatment GroupNPercent Survival (Day +14)Mean Fungal Burden (Log10 CFU/g lung ± SD)p-value vs. Vehicle (Survival)p-value vs. Vehicle (Fungal Burden)
Vehicle Control1010%5.8 ± 0.7--
This compound (5 mg/kg)1040%4.5 ± 0.6<0.05<0.05
This compound (10 mg/kg)1070%3.2 ± 0.5<0.01<0.01
Voriconazole (10 mg/kg)1080%2.9 ± 0.4<0.001<0.001

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Murine Model of Disseminated Candidiasis

This model is used to evaluate the efficacy of antifungal agents against systemic Candida infections.

Materials:

  • 6-8 week old, female BALB/c mice

  • Candida albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) agar and broth

  • Phosphate-buffered saline (PBS), sterile

  • This compound, vehicle, and positive control (e.g., fluconazole)

  • Syringes and needles (27-gauge)

  • Animal housing and monitoring equipment

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on YPD agar for 24-48 hours at 30°C.

    • Inoculate a single colony into YPD broth and grow overnight at 30°C with shaking.

    • Harvest yeast cells by centrifugation, wash twice with sterile PBS.

    • Resuspend cells in PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

  • Infection:

    • Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared inoculum (1 x 10^5 cells/mouse).

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound, vehicle, or positive control at the desired concentrations and route (e.g., intraperitoneal, oral gavage).

    • Continue treatment daily for a predetermined duration (e.g., 7 days).

  • Monitoring and Endpoints:

    • Survival Study: Monitor mice daily for 21 days for signs of morbidity and mortality.

    • Fungal Burden Study: Euthanize a subset of mice at a specified time point (e.g., day 4 post-infection). Aseptically remove kidneys, homogenize in sterile PBS, and plate serial dilutions on YPD agar. Incubate plates at 37°C for 24-48 hours and count colony-forming units (CFU). Express results as CFU per gram of tissue.

Protocol 2: Murine Model of Invasive Pulmonary Aspergillosis

This model is essential for testing antifungal agents against respiratory fungal infections.

Materials:

  • 6-8 week old, male BALB/c mice

  • Aspergillus fumigatus strain (e.g., Af293)

  • Potato Dextrose Agar (PDA)

  • Sterile saline with 0.05% Tween 80

  • Immunosuppressive agents (e.g., cyclophosphamide, cortisone acetate)

  • This compound, vehicle, and positive control (e.g., voriconazole)

  • Intranasal administration supplies

  • Animal housing and monitoring equipment

Procedure:

  • Inoculum Preparation:

    • Grow A. fumigatus on PDA plates for 5-7 days at 37°C.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Filter the conidial suspension through sterile gauze to remove hyphal fragments.

    • Wash conidia by centrifugation and resuspend in sterile saline.

    • Count conidia using a hemocytometer and adjust to the desired concentration (e.g., 2.5 x 10^7 conidia/mL).

  • Immunosuppression and Infection:

    • Induce neutropenia in mice by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) on days -2 and +3 relative to infection.

    • Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.

    • On day 0, lightly anesthetize mice and instill 20 µL of the conidial suspension (5 x 10^5 conidia) into the nares.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound, vehicle, or positive control as described in the candidiasis model.

    • Continue treatment for a specified period (e.g., 7-10 days).

  • Monitoring and Endpoints:

    • Survival Study: Monitor mice daily for 14-21 days.

    • Fungal Burden Study: At a predetermined time, euthanize mice, remove lungs, homogenize, and plate serial dilutions to determine CFU/g of lung tissue.

Visualizations: Workflows and Pathways

G cluster_prep Inoculum Preparation cluster_animal Animal Procedure cluster_analysis Endpoint Analysis P1 Culture Fungus (C. albicans or A. fumigatus) P2 Harvest & Wash Cells/Conidia P1->P2 P3 Adjust Concentration P2->P3 A2 Infect Mice (IV or Intranasal) P3->A2 A1 Immunosuppression (for Aspergillosis model) A1->A2 A3 Administer Treatment (Agent 16, Vehicle, Control) A2->A3 E1 Monitor Survival A3->E1 E2 Determine Fungal Burden (CFU in Target Organs) A3->E2

Experimental workflow for in vivo antifungal efficacy testing.

Given that some cinnamic acid amides may act on the fungal cell membrane, the following diagram illustrates a generalized signaling pathway related to cell membrane integrity.

G cluster_pathway Fungal Cell Membrane Integrity Pathway Agent This compound Membrane Fungal Cell Membrane (Ergosterol) Agent->Membrane Binds to/Interferes with Ergosterol Synthesis Disruption Membrane Disruption Membrane->Disruption Leakage Ion Leakage (K+, H+) Disruption->Leakage Death Fungal Cell Death Leakage->Death

Hypothesized mechanism of action for a membrane-active antifungal agent.

References

Application Notes and Protocols for Antifungal Agent 16 (8-Hydroxyquinoline-1,2,3-Triazole Hybrid) in Treating Fluconazole-Resistant Candida

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of fluconazole-resistant Candida species represents a significant challenge in the management of invasive fungal infections. A promising class of novel antifungal compounds, the 8-hydroxyquinoline-1,2,3-triazole hybrids, has demonstrated potent activity against a range of fungal pathogens, including strains with reduced susceptibility to conventional azole antifungals. This document provides detailed application notes and protocols for "Antifungal Agent 16," a representative compound from this class, based on published research. Specifically, this guide refers to the findings on compound 6a from Nehra et al. (2021) and related 8-hydroxyquinoline-1,2,3-triazole derivatives that have shown efficacy against Candida species.[1][2][3]

Mechanism of Action

This compound, as a member of the 8-hydroxyquinoline-1,2,3-triazole class, is proposed to exert its antifungal effect through the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. Molecular docking studies have indicated a high binding affinity of these compounds to the active site of the fungal enzyme.[1][2][3]

Quantitative Data Presentation

The following tables summarize the in vitro antifungal activity of this compound and related 8-hydroxyquinoline-1,2,3-triazole derivatives against various Candida species.

Table 1: Antifungal Activity (Qualitative) of Compound 6a against Candida tropicalis

CompoundFungal StrainZone of Inhibition (mm)Reference AntifungalZone of Inhibition (mm)
Compound 6aCandida tropicalis33.7Fluconazole25.5

Data extracted from Nehra N, et al. ACS Omega. 2021.[1][3]

Table 2: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline-1,2,3-Triazole Hybrids against Candida albicans

CompoundFungal StrainMIC (µmol/mL)Reference AntifungalMIC (µmol/mL)
Hybrid 4eCandida albicans0.0131Fluconazole0.0408
Hybrid 4jCandida albicans0.0212Fluconazole0.0408

Data from a study on related 8-hydroxyquinoline-1,2,3-triazole hybrids.

Table 3: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives against Fluconazole-Resistant Candida Species

CompoundFungal StrainMIC Range (µg/mL)
PH265Candida auris1
PH265Candida haemulonii1
PH276Candida auris8
PH276Candida haemulonii8

Data from a study on 8-hydroxyquinoline derivatives PH265 and PH276.[4]

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Agar-Well Diffusion Method)

This protocol is adapted from the methodology described by Nehra et al. (2021) for determining the qualitative antifungal activity.[1][3]

Materials:

  • This compound (Compound 6a) stock solution (4 mg/mL in DMSO)

  • Fluconazole stock solution (as a positive control)

  • Dimethyl sulfoxide (DMSO) (as a negative control)

  • Candida species inoculum

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator (37°C)

Procedure:

  • Prepare SDA plates and allow them to solidify under sterile conditions.

  • Prepare a standardized inoculum of the Candida strain to be tested (e.g., 0.5 McFarland standard).

  • Evenly spread 100 µL of the fungal suspension over the entire surface of the SDA plate using a sterile L-shaped spreader.

  • Allow the inoculum to be absorbed into the agar for 15-20 minutes.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Add 50 µL of the this compound stock solution to one well, 50 µL of the fluconazole solution to another well, and 50 µL of DMSO to a third well.

  • Incubate the plates at 37°C for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is suitable for determining the quantitative antifungal activity.

Materials:

  • This compound (serial dilutions in RPMI-1640 medium)

  • Fluconazole (serial dilutions as a control)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Candida species inoculum (standardized to 1-5 x 10^3 CFU/mL)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional, for objective reading)

  • Incubator (35°C)

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL, but may need to be adjusted based on the potency of the compound.

  • Include a positive control (no drug) and a negative control (no inoculum) for each plate.

  • Prepare a standardized fungal inoculum and dilute it in RPMI-1640 medium to achieve a final concentration of 1-5 x 10^3 CFU/mL in the wells.

  • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted antifungal agent.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the positive control. Alternatively, a spectrophotometer can be used to measure the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Signaling Pathway Diagram

Antifungal_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_agent Mechanism of Action cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate 14-demethyl Lanosterol Lanosterol->Intermediate Lanosterol 14-α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Agent16 This compound Agent16->Lanosterol Death Fungal Cell Death Membrane->Death Disruption

Caption: Proposed mechanism of action of this compound.

Experimental Workflow Diagram

Antifungal_Testing_Workflow cluster_prep Preparation cluster_qualitative Qualitative Assay cluster_quantitative Quantitative Assay Inoculum Prepare Fungal Inoculum (Candida spp.) Agar_Well Agar-Well Diffusion Assay Inoculum->Agar_Well Microdilution Broth Microdilution Assay Inoculum->Microdilution Agent_Prep Prepare this compound Stock Solution Agent_Prep->Agar_Well Agent_Prep->Microdilution Measure_Zone Measure Zone of Inhibition Agar_Well->Measure_Zone Data_Analysis Data Analysis and Comparison to Fluconazole Measure_Zone->Data_Analysis Determine_MIC Determine MIC Microdilution->Determine_MIC Determine_MIC->Data_Analysis

Caption: Workflow for in vitro antifungal activity assessment.

References

Application Notes and Protocols: Antifungal Agent 16 in Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms pose a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal therapies. These complex, structured communities of fungal cells encased in a self-produced extracellular matrix provide a protected environment that limits drug penetration and promotes the survival of the fungi. The development of novel agents capable of inhibiting biofilm formation or disrupting established biofilms is a critical area of research.

Antifungal agent 16, a novel 1,2,3-triazole hybrid of 8-hydroxyquinoline, has demonstrated potent antifungal activity against planktonic fungal cells.[1] Molecular docking studies suggest that its mechanism of action involves the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[1] This document provides detailed application notes and protocols for the investigation of this compound's potential in the disruption of fungal biofilms. While direct studies on the anti-biofilm activity of this specific agent are emerging, the protocols outlined below are standard methods for evaluating such properties, based on the known mechanisms of related compounds.

Putative Mechanism of Action

This compound is hypothesized to disrupt fungal biofilms through a multi-faceted approach, primarily by targeting the integrity of the fungal cell membrane. The proposed signaling pathway and mechanism of action are as follows:

  • Inhibition of Ergosterol Biosynthesis: The 1,2,3-triazole moiety of this compound is predicted to bind to and inhibit the enzyme lanosterol 14-α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3][4]

  • Disruption of Cell Membrane Integrity: The depletion of ergosterol and the accumulation of toxic sterol precursors compromise the fluidity and integrity of the fungal cell membrane. This can lead to increased membrane permeability and ultimately cell death.

  • Biofilm Matrix Destabilization: A compromised cell membrane can affect the production and secretion of extracellular polymeric substances (EPS), which are vital for the structural integrity of the biofilm. This may lead to the destabilization and disruption of the mature biofilm.

Antifungal_Agent_16_Mechanism cluster_agent This compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_effects Cellular and Biofilm Effects Agent This compound (8-Hydroxyquinoline-1,2,3-triazole hybrid) Enzyme Lanosterol 14-α-demethylase (Target Enzyme) Agent->Enzyme Inhibits Lanosterol Lanosterol Lanosterol->Enzyme Catalyzes conversion Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Membrane Disruption of Cell Membrane Integrity Ergosterol->Membrane Essential component Biofilm Biofilm Disruption Membrane->Biofilm Leads to

Caption: Proposed mechanism of action for this compound.

Quantitative Data

The following table summarizes the available quantitative data for this compound (identified as compound 6a in the source literature) against planktonic fungal strains.[1] These values for Minimum Inhibitory Concentration (MIC) can serve as a baseline for determining the concentration range for biofilm studies. It is important to note that concentrations required to inhibit or disrupt biofilms are typically significantly higher than the planktonic MIC.

Fungal StrainPlanktonic MIC (µg/mL)Reference AntifungalReference MIC (µg/mL)
Candida tropicalis12.5Fluconazole25
Aspergillus terreus25Fluconazole50

Experimental Protocols

The following are detailed protocols for the assessment of this compound's efficacy against fungal biofilms.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of an antifungal agent required to inhibit the formation of a biofilm.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom sterile microtiter plates

  • Fungal culture (e.g., Candida albicans)

  • Appropriate growth medium (e.g., RPMI-1640)

  • Spectrophotometer (plate reader)

  • Crystal Violet (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (33%)

Workflow:

MBIC_Workflow A Prepare fungal inoculum (1-5 x 10^6 cells/mL) B Add 100 µL of inoculum to 96-well plate A->B C Add serial dilutions of This compound (100 µL) B->C D Incubate for 24-48h at 37°C to allow biofilm formation C->D E Wash plate with PBS to remove planktonic cells D->E F Stain with 0.1% Crystal Violet E->F G Wash and dry plate F->G H Solubilize dye with ethanol or acetic acid G->H I Read absorbance (e.g., at 570 nm) H->I

Caption: Experimental workflow for MBIC determination.

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum in the appropriate growth medium to a concentration of 1-5 x 10^6 cells/mL.

  • Plate Preparation: Add 100 µL of the fungal inoculum to each well of a 96-well microtiter plate.

  • Drug Addition: Prepare serial dilutions of this compound in the growth medium and add 100 µL to the corresponding wells. Include a positive control (no drug) and a negative control (no cells).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent, planktonic cells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing and Drying: Wash the wells again with PBS to remove excess stain and allow the plate to air dry completely.

  • Solubilization: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet stain bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The MBIC is defined as the lowest concentration of the agent that results in a significant reduction (e.g., ≥80%) in biofilm formation compared to the positive control.

Protocol 2: Quantification of Biofilm Disruption using XTT Assay

This protocol quantifies the metabolic activity of the remaining biofilm after treatment with this compound, providing a measure of the agent's ability to disrupt a pre-formed, mature biofilm.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom sterile microtiter plates

  • Mature fungal biofilms (prepared as in Protocol 1, steps 1-4)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (e.g., 1 mg/mL in PBS)

  • Menadione solution (e.g., 10 mM in acetone)

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Mature Biofilms: Grow mature biofilms in a 96-well plate as described in Protocol 1 (steps 1-4).

  • Wash: After the incubation period, gently wash the wells with PBS to remove planktonic cells.

  • Treatment: Add 200 µL of fresh growth medium containing serial dilutions of this compound to the wells with mature biofilms. Include a positive control (no drug).

  • Incubation: Incubate the plate for a further 24 hours at 37°C.

  • Wash: Wash the wells again with PBS to remove the drug and any detached biofilm cells.

  • XTT Reagent Preparation: Prepare the XTT-menadione solution immediately before use. For example, for every 1 mL of XTT solution, add 10 µL of menadione solution.

  • Staining: Add 100 µL of the XTT-menadione solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-4 hours. Metabolically active cells will convert the XTT to a colored formazan product.

  • Quantification: Measure the absorbance of the formazan product at a wavelength of 490 nm. A significant reduction in absorbance compared to the control indicates biofilm disruption.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel anti-biofilm therapeutics. Its putative mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, suggests potential for selective toxicity. The protocols provided herein offer a standardized framework for the systematic evaluation of this and other novel compounds against fungal biofilms.

Future research should focus on:

  • Determining the MBIC and minimum biofilm eradication concentration (MBEC) of this compound against a panel of clinically relevant fungal species.

  • Investigating the effect of the agent on the architecture and composition of the biofilm matrix using techniques such as confocal scanning laser microscopy (CSLM) and scanning electron microscopy (SEM).

  • Exploring synergistic interactions between this compound and existing antifungal drugs to enhance their efficacy against resistant biofilms.

  • Elucidating the precise molecular interactions with lanosterol 14-α-demethylase and investigating potential off-target effects.

By employing these methodologies, a comprehensive understanding of the anti-biofilm potential of this compound can be achieved, paving the way for its potential development as a novel therapeutic strategy against biofilm-associated fungal infections.

References

Application Notes and Protocols: Combinatorial Screening of Antifungal Agent 16 with Known Antifungals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 16, a novel 1,2,3-triazole derivative of 8-hydroxyquinoline and benzothiazole, has demonstrated significant intrinsic antifungal activity, surpassing that of established agents like fluconazole in preliminary studies. As with many antimicrobial agents, its efficacy may be enhanced and the potential for resistance development mitigated through combinatorial therapy. This document provides detailed application notes and protocols for the systematic screening of this compound in combination with other major classes of antifungal drugs, namely polyenes and echinocandins.

The primary objective of this screening is to identify synergistic, additive, indifferent, or antagonistic interactions, which are crucial for guiding further preclinical and clinical development. The protocols outlined herein are based on established methodologies, such as the checkerboard microdilution assay, and focus on the quantitative assessment of these interactions through the calculation of the Fractional Inhibitory Concentration Index (FICI).

Mechanisms of Action of Antifungal Agents

A fundamental understanding of the mechanisms of action of the antifungal agents being tested is critical for interpreting the results of combinatorial screening.

  • Triazoles (e.g., this compound): This class of antifungals, to which this compound belongs, primarily acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2] This enzyme is a key component of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Inhibition of its synthesis disrupts membrane integrity and function, leading to fungal cell growth inhibition or death.[3]

  • Polyenes (e.g., Amphotericin B): Polyenes bind directly to ergosterol in the fungal cell membrane.[3] This binding leads to the formation of pores or channels in the membrane, resulting in increased permeability and leakage of essential intracellular contents, ultimately causing cell death.[3]

  • Echinocandins (e.g., Caspofungin): Echinocandins represent a newer class of antifungals that target the fungal cell wall. They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall.[4] Disruption of cell wall synthesis leads to osmotic instability and cell lysis.

Signaling Pathways and Rationale for Combinatorial Screening

The combination of antifungal agents with different mechanisms of action can lead to synergistic effects. For instance, the disruption of the cell membrane by a polyene may facilitate the entry of a triazole, enhancing its effect on ergosterol synthesis. Similarly, weakening the cell wall with an echinocandin could increase the susceptibility of the fungus to a membrane-targeting agent.

Antifungal_Signaling_Pathways cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Echinocandins Echinocandins beta_glucan_synthase β-(1,3)-D-Glucan Synthase Echinocandins->beta_glucan_synthase Inhibits beta_glucan β-(1,3)-D-Glucan beta_glucan_synthase->beta_glucan Synthesizes Cell_Lysis Cell Lysis / Growth Inhibition beta_glucan->Cell_Lysis Disruption leads to Triazoles Triazoles (this compound) Lanosterol_demethylase Lanosterol 14α-demethylase Triazoles->Lanosterol_demethylase Inhibits Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol Binds to Lanosterol Lanosterol Lanosterol->Lanosterol_demethylase Pores Membrane Pores Ergosterol->Pores Forms Lanosterol_demethylase->Ergosterol Pores->Cell_Lysis Leads to

Diagram 1: Mechanisms of Action of Major Antifungal Classes.

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard in vitro method to assess the interaction between two antimicrobial agents.

Materials:

  • This compound (stock solution of known concentration)

  • Known antifungal agents (e.g., Amphotericin B, Caspofungin) (stock solutions of known concentrations)

  • 96-well microtiter plates

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium (buffered with MOPS)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast and 0.4-5 x 10^4 CFU/mL for molds.

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and the known antifungal agent in RPMI-1640 medium in separate tubes or plates. The concentration range should typically span from 1/16 to 4 times the Minimum Inhibitory Concentration (MIC) of each drug.

  • Plate Setup:

    • Add 50 µL of RPMI-1640 medium to each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of each dilution of this compound, creating a concentration gradient from left to right.

    • Along the y-axis (e.g., rows A-G), add 50 µL of each dilution of the known antifungal agent, creating a concentration gradient from top to bottom.

    • Row H will contain only the dilutions of this compound to determine its MIC.

    • Column 11 will contain only the dilutions of the known antifungal agent to determine its MIC.

    • Column 12 should contain a growth control (medium and inoculum only) and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the Results:

    • Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% reduction in turbidity compared to the growth control).

Checkerboard_Workflow Start Start Prep_Inoculum Prepare Fungal Inoculum Start->Prep_Inoculum Prep_Drugs Prepare Drug Dilutions (Agent 16 & Known Antifungal) Start->Prep_Drugs Setup_Plate Set up 96-well Plate (Checkerboard Format) Prep_Inoculum->Setup_Plate Prep_Drugs->Setup_Plate Inoculate Inoculate Plate Setup_Plate->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read_MIC Read MICs Incubate->Read_MIC Calculate_FICI Calculate FICI Read_MIC->Calculate_FICI Interpret Interpret Interaction Calculate_FICI->Interpret End End Interpret->End

Diagram 2: Experimental Workflow for Checkerboard Assay.
Calculation of the Fractional Inhibitory Concentration Index (FICI)

The FICI is calculated to quantitatively assess the interaction between the two drugs.[5][6]

Formula:

FICI = FICA + FICB

Where:

  • FICA = (MIC of drug A in combination) / (MIC of drug A alone)

  • FICB = (MIC of drug B in combination) / (MIC of drug B alone)

The FICI is calculated for each well that shows growth inhibition. The lowest FICI value is reported as the result of the interaction.

Interpretation of FICI Values:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Data Presentation

Quantitative data from combinatorial screenings should be presented in a clear and structured format to facilitate comparison and interpretation. The following tables provide illustrative examples of how to present such data, based on published studies of other triazole antifungals.

Table 1: Illustrative FICI Values for Combinations of a Triazole Antifungal with Caspofungin against Aspergillus fumigatus

Triazole AntifungalFICI (Mean ± SD)Interaction
Itraconazole0.49 ± 0.04Synergy
Posaconazole0.32 ± 0.09Synergy
Ravuconazole0.61 ± 0.31Indifference
Voriconazole1.61 ± 0.42Indifference

Note: This data is for illustrative purposes and is derived from a study on established triazoles, not this compound.

Table 2: Illustrative FICI Values for Combinations of a Triazole Antifungal with Amphotericin B against Trichoderma spp.

Triazole AntifungalFICI RangeInteraction
Voriconazole2-4Indifference
Fluconazole2-4Indifference

Note: This data is for illustrative purposes and is derived from a study on established triazoles, not this compound.

Conclusion

The systematic combinatorial screening of this compound with established antifungal drugs is a critical step in its development pipeline. The protocols and data presentation formats outlined in these application notes provide a robust framework for conducting these studies. Identifying synergistic combinations can lead to the development of more effective and durable antifungal therapies, addressing the growing challenge of antifungal resistance. While specific data for this compound is not yet available, the provided examples with other triazoles highlight the potential for both synergistic and indifferent interactions, underscoring the importance of empirical testing.

References

Application Notes and Protocols for the Synthesis of Antifungal Agent 16 and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, antifungal activity, and potential mechanism of action of a novel class of antifungal agents based on a 1,2,3-triazole scaffold linked to 8-hydroxyquinoline and benzothiazole moieties. The information presented is intended to guide researchers in the development of new and more effective antifungal therapies.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. One promising class of compounds is the 1,2,3-triazole derivatives of 8-hydroxyquinoline. "Antifungal agent 16," identified as compound 6a in the work by Nehra et al. (2021), has demonstrated superior antifungal activity compared to the commonly used drug fluconazole[1][2]. These notes detail the synthetic protocols for this agent and its derivatives, summarize their biological activity, and discuss their potential mode of action.

Data Summary: Antifungal Activity

The antifungal efficacy of this compound (6a ) and its derivatives was evaluated against pathogenic fungal strains. The results, presented as the diameter of the zone of inhibition, are summarized in the table below.

CompoundLinker Length (n)Fungal StrainZone of Inhibition (mm)[3]Reference Drug (Fluconazole) Zone of Inhibition (mm)[1]
6a 2Candida tropicalis33.721.4
Aspergillus terreus30.819.6
6b 3Candida tropicalis28.521.4
Aspergillus terreus25.419.6
6c 4Candida tropicalis25.221.4
Aspergillus terreus21.519.6

Note: The data indicates that compound 6a exhibits the most potent antifungal activity among the tested derivatives.

Experimental Protocols

The synthesis of this compound (6a ) and its derivatives is achieved through a multi-step process involving the preparation of key precursors followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry[1][3].

A. Synthesis of Precursors

1. Synthesis of 8-(prop-2-yn-1-yloxy)quinoline (Alkyne Precursor 5a):

  • To a solution of 8-hydroxyquinoline in a suitable solvent (e.g., acetone), add potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature.

  • Add propargyl bromide dropwise to the reaction mixture.

  • Reflux the mixture for 4-5 hours.

  • After completion of the reaction (monitored by TLC), filter the mixture and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the pure alkyne precursor 5a [4].

2. Synthesis of 2-(2-(2-bromoethoxy)phenyl)benzo[d]thiazole (Azide Precursor Precursor 3a):

  • Synthesize 2-(2-hydroxyphenyl)benzo[d]thiazole (2-HBT) according to established literature procedures.

  • Dissolve 2-HBT in a suitable solvent (e.g., DMF).

  • Add potassium carbonate (K₂CO₃) and 1,2-dibromoethane.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter, wash with water, and dry the solid to obtain the bromoalkoxy derivative 3a [1][4].

B. Synthesis of this compound (6a) via Click Chemistry
  • In a reaction vessel, combine the alkyne precursor 8-(prop-2-yn-1-yloxy)quinoline (5a ) and the bromoalkoxy derivative 2-(2-(2-bromoethoxy)phenyl)benzo[d]thiazole (3a ).

  • Add sodium azide (NaN₃) to the mixture.

  • The reaction is carried out in a solvent system of t-BuOH and water.

  • Add sodium ascorbate and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) to catalyze the cycloaddition.

  • Stir the reaction mixture at room temperature for 12-14 hours.

  • After reaction completion, add water to the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to yield the final compound 6a (this compound) as an off-white solid[1][3][4].

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound and its derivatives.

G cluster_precursors Precursor Synthesis cluster_click Click Chemistry 8_hydroxyquinoline 8-Hydroxyquinoline alkyne_precursor Alkyne Precursor (5a) 8_hydroxyquinoline->alkyne_precursor K2CO3, Acetone propargyl_bromide Propargyl Bromide propargyl_bromide->alkyne_precursor click_reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) alkyne_precursor->click_reaction 2_HBT 2-(2-hydroxyphenyl)benzo[d]thiazole bromo_derivative Bromoalkoxy Derivative (3a) 2_HBT->bromo_derivative K2CO3, DMF dibromoalkane 1,2-Dibromoethane dibromoalkane->bromo_derivative azide_formation In situ Azide Formation bromo_derivative->azide_formation NaN3 azide_formation->click_reaction antifungal_agent_16 This compound (6a) click_reaction->antifungal_agent_16 CuSO4.5H2O, Na Ascorbate

Caption: Synthetic scheme for this compound.

Proposed Mechanism of Action

Molecular docking studies suggest that this compound and its derivatives may exert their antifungal effects by inhibiting lanosterol 14-α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway[1][2]. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This mechanism is shared by the widely used azole class of antifungal drugs.

Additionally, studies on structurally similar 8-hydroxyquinoline derivatives suggest that they may also induce fungal cell wall damage[5][6][7][8]. This dual mechanism of action could contribute to the potent antifungal activity observed and may offer an advantage in overcoming resistance mechanisms associated with targeting a single pathway.

The diagram below illustrates the proposed inhibition of the ergosterol biosynthesis pathway.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Antifungal_Agent_16 This compound Inhibition Inhibition Antifungal_Agent_16->Inhibition Inhibition->Lanosterol X

Caption: Proposed mechanism of this compound.

Conclusion

This compound and its derivatives represent a promising new class of antifungal compounds with potent activity against pathogenic fungi. The synthetic protocols provided herein are robust and utilize efficient click chemistry. Further investigation into the precise mechanism of action and in vivo efficacy of these compounds is warranted to fully assess their therapeutic potential.

References

Application Notes: Solubility and Preparation of Antifungal Agent 16 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antifungal Agent 16 is a novel investigational compound demonstrating potent activity against a range of fungal pathogens. Accurate and reproducible in vitro testing is a critical step in the evaluation of its antifungal properties. A key challenge in this process is ensuring the complete solubilization of the agent in a manner that is compatible with fungal culture media and does not interfere with the assay results. These application notes provide a comprehensive guide to understanding and overcoming the solubility challenges associated with this compound, ensuring reliable data generation for assays such as Minimum Inhibitory Concentration (MIC) determination.

The selection of an appropriate solvent is paramount. Ideally, the solvent should dissolve the compound at a high concentration, be miscible with the aqueous culture medium, and exhibit no intrinsic antifungal or cytotoxic activity at the final concentration used in the assay.[1] Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for antifungal susceptibility testing.[1][2][3]

Solubility Profile of this compound

A preliminary solubility screen was performed to identify suitable solvents for preparing a high-concentration stock solution of this compound. The data below summarizes the approximate solubility in several common laboratory solvents.

Data Presentation: Solubility of this compound

SolventChemical FormulaApprox. Solubility (mg/mL) at 25°CObservations
WaterH₂O< 0.01Practically insoluble
Ethanol (100%)C₂H₅OH~5Moderately soluble
MethanolCH₃OH~2Slightly soluble
AcetoneC₃H₆O~10Soluble
Dimethyl Sulfoxide (DMSO) C₂H₆OS > 50 Freely Soluble
Polyethylene Glycol 400 (PEG 400)C₂ₙH₄ₙ₊₂Oₙ₊₁~15Soluble

Protocol for Preparation of Stock and Working Solutions

This protocol details the steps for preparing a 10 mg/mL (10,000 µg/mL) primary stock solution of this compound in DMSO and subsequent serial dilutions for use in a typical broth microdilution assay. This process is aligned with general principles outlined by standards organizations like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Materials:
  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile polypropylene tubes (5 mL or 15 mL)

  • Calibrated pipettes and sterile, low-retention pipette tips

  • Vortex mixer

  • Analytical balance

Experimental Protocol:
  • Preparation of 10 mg/mL Primary Stock Solution in DMSO:

    • Accurately weigh 10 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

    • Add 1.0 mL of 100% DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath may be used if dissolution is slow, but avoid overheating.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the primary stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Preparation of Intermediate and Working Solutions:

    • For a typical MIC assay with a final testing range of 0.06 to 64 µg/mL, an intermediate stock solution is required.

    • Thaw one aliquot of the 10 mg/mL primary stock solution.

    • Prepare a 1280 µg/mL intermediate stock by diluting the primary stock 1:7.8125 in RPMI-1640 medium (e.g., 12.8 µL of 10 mg/mL stock + 987.2 µL of RPMI-1640).

    • From this intermediate stock, prepare a 2X working solution of the highest concentration to be tested (e.g., 128 µg/mL). This is typically done in the first column of a 96-well microtiter plate.[6] The final DMSO concentration in the highest concentration well should not exceed 1-2%, as higher concentrations can inhibit fungal growth.

Visualization of Solution Preparation Workflow

The following diagram illustrates the logical workflow for selecting a solvent and preparing stock solutions for this compound.

G start Start: Receive This compound Powder sol_screen Perform Solubility Screen (Water, Ethanol, DMSO, etc.) start->sol_screen eval_sol Evaluate Solubility & Compatibility Data sol_screen->eval_sol select_dmso Select DMSO as Primary Solvent eval_sol->select_dmso >50 mg/mL Soluble? other_solvent Consider Alternative Solvent or Formulation Strategy eval_sol->other_solvent Poorly Soluble? prep_stock Prepare 10 mg/mL Primary Stock in DMSO select_dmso->prep_stock aliquot Aliquot and Store Stock at -20°C / -80°C prep_stock->aliquot prep_working Prepare Intermediate & 2X Working Solutions in RPMI-1640 Medium aliquot->prep_working end Ready for In Vitro Assay prep_working->end G start Start: Prepare Fungal Inoculum (0.5 McFarland) plate_setup Dispense RPMI Medium into 96-well Plate (Columns 2-12) start->plate_setup add_drug Add 2X Drug Solution to Column 1 plate_setup->add_drug serial_dilute Perform 2-Fold Serial Dilutions (Col 1 to 10) add_drug->serial_dilute inoculate Inoculate Plate (Columns 1-11) with Fungal Suspension serial_dilute->inoculate incubate Incubate Plate at 35°C for 24-48h inoculate->incubate read_mic Read MIC: Visually or via Spectrophotometer incubate->read_mic end End: Determine MIC Value read_mic->end

References

Application Note: Comprehensive Cytotoxicity Profiling of Antifungal Agent 16 Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals involved in the preclinical evaluation of novel antifungal compounds.

Introduction: The development of new antifungal agents is critical to combat the rise of resistant fungal infections. A key step in the preclinical assessment of any new compound is the evaluation of its potential cytotoxicity against mammalian cells to determine its therapeutic window. This application note provides a detailed guide for assessing the cytotoxic effects of a novel compound, designated here as "Antifungal Agent 16," using a panel of robust, cell-based assays. The described protocols will enable researchers to quantify effects on cell viability, membrane integrity, and the induction of apoptosis.

Experimental Workflow Overview

The overall workflow for assessing the cytotoxicity of this compound involves several sequential steps, from initial cell culture preparation to downstream data analysis and interpretation. This systematic approach ensures reproducible and comprehensive evaluation of the compound's cytotoxic potential.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A 1. Mammalian Cell Line (e.g., HepG2, HEK293) B 2. Cell Seeding (96-well or 6-well plates) A->B C 3. 24h Incubation (Allow cells to adhere) B->C E 5. Treat Cells with Agent 16 (Dose-Response & Time-Course) C->E D 4. Prepare Serial Dilutions of this compound D->E G 7a. Viability Assay (e.g., MTT) E->G H 7b. Necrosis Assay (e.g., LDH) E->H I 7c. Apoptosis Assay (e.g., Caspase-Glo) E->I F 6. Include Controls (Vehicle, Positive Control) F->E J 8. Data Acquisition (Spectrophotometer, Luminometer) G->J H->J I->J K 9. Calculate % Viability and IC50 Values J->K L 10. Statistical Analysis & Visualization K->L

Caption: General experimental workflow for cytotoxicity testing.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

Experimental Protocol: MTT Assay

Materials:

  • Mammalian cells (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical dose-response range might be from 0.1 µM to 100 µM.

  • Cell Treatment: Remove the old medium from the wells. Add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Purple formazan crystals should become visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: MTT Assay Results

The results are typically expressed as a percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is calculated from the dose-response curve.

Table 1: Dose-Dependent Cytotoxicity of this compound on HepG2 Cells (48h)

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Cell Viability
Vehicle Control 0.985 0.045 100.0%
0.1 0.972 0.051 98.7%
1 0.861 0.039 87.4%
5 0.654 0.031 66.4%
10 0.499 0.028 50.7%
25 0.231 0.019 23.5%
50 0.102 0.011 10.4%
100 0.055 0.008 5.6%
IC₅₀ Value: ~9.8 µM

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. A breach in plasma membrane integrity leads to the leakage of this stable cytosolic enzyme.

Experimental Protocol: LDH Assay

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit

  • Cells and reagents as listed for the MTT assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT protocol. It is recommended to prepare a parallel plate for this assay.

  • Prepare Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Treat cells with the lysis buffer provided in the kit 45 minutes before the end of incubation.

  • Sample Collection: After the incubation period, transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (as per the kit's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Presentation: LDH Assay Results

Cytotoxicity is calculated as the percentage of LDH released relative to the maximum LDH release control.

Table 2: Membrane Damage Induced by this compound (48h)

Concentration (µM) Mean Absorbance (490 nm) % Cytotoxicity (LDH Release)
Vehicle Control 0.152 4.1%
1 0.188 7.2%
10 0.451 29.8%
25 0.876 67.1%
50 1.098 85.9%
100 1.155 90.7%

| Max Release Control | 1.220 | 100.0% |

Apoptosis Induction and Signaling Pathways

Antifungal agents can induce programmed cell death, or apoptosis, in mammalian cells. This process is executed by a family of proteases called caspases. Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, provides a direct quantification of apoptosis.

Signaling Pathway of Apoptosis

Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathway. Both converge on the activation of executioner caspases (e.g., Caspase-3), which then cleave cellular substrates to orchestrate cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor cas8 Pro-Caspase-8 receptor->cas8 a_cas8 Active Caspase-8 cas8->a_cas8 cas3 Pro-Caspase-3 a_cas8->cas3 agent This compound (Cellular Stress) bax Bax/Bak Activation agent->bax mito Mitochondria bax->mito cyto Cytochrome c Release mito->cyto apaf Apaf-1 cyto->apaf cas9 Pro-Caspase-9 apaf->cas9 apoptosome Apoptosome cas9->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 a_cas9->cas3 a_cas3 Active Caspase-3 cas3->a_cas3 substrates Cellular Substrates (e.g., PARP) a_cas3->substrates blebbing Apoptosis (Membrane Blebbing, DNA Fragmentation) substrates->blebbing

Caption: Intrinsic and extrinsic pathways of apoptosis.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol uses a luminogenic substrate that is cleaved by active caspase-3 and -7, generating a light signal proportional to the amount of active caspase.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay Kit

  • Opaque-walled 96-well plates suitable for luminescence

  • Cells and other reagents as previously listed.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with this compound as described in steps 1-4 of the MTT protocol. A shorter incubation time (e.g., 6, 12, or 24 hours) is often optimal for detecting caspase activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently by orbital shaking for 1 minute.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Caspase-3/7 Assay Results

Results are often presented as fold change in luminescence relative to the vehicle control.

Table 3: Apoptosis Induction by this compound (24h)

Concentration (µM) Mean Luminescence (RLU) Fold Change vs. Control
Vehicle Control 15,430 1.0
1 21,110 1.4
5 65,980 4.3
10 149,650 9.7
25 298,700 19.4

| 50 | 188,200 | 12.2 |

Conclusion

This application note provides a framework and detailed protocols for evaluating the cytotoxicity of the novel this compound. By employing a multi-assay approach—assessing metabolic viability (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7)—researchers can build a comprehensive profile of a compound's effect on mammalian cells. The data generated from these protocols are essential for determining the therapeutic index and guiding further drug development efforts.

Application Notes and Protocols for Fungal Resistance Studies Using Antifungal Agent 16

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Antifungal Agent 16 in fungal resistance studies. This document outlines the agent's putative mechanism of action, details key experimental protocols for assessing its efficacy and characterizing resistance, and presents relevant signaling pathways implicated in fungal resistance.

Introduction to this compound

This compound is a novel investigational triazole derivative exhibiting potent activity against a broad spectrum of fungal pathogens. Its primary mechanism of action is believed to be the inhibition of lanosterol 14-α-demethylase (Erg11p), a critical enzyme in the ergosterol biosynthesis pathway.[1][2] Disruption of this pathway leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates, ultimately resulting in the inhibition of fungal growth and proliferation.[1][2] The emergence of resistance to existing antifungal agents necessitates robust methodologies to evaluate novel compounds like this compound and to understand the mechanisms by which fungi may develop resistance.

Quantitative Data Summary

The following tables summarize key quantitative data points relevant to the study of this compound.

Table 1: In Vitro Susceptibility of Candida albicans Strains to this compound

Strain IDPhenotypeMIC of this compound (µg/mL)MIC of Fluconazole (µg/mL)
CA-S1Susceptible0.1250.5
CA-R1Resistant1664
CA-R2Resistant32>64
ATCC 90028Wild-Type0.251

MIC: Minimum Inhibitory Concentration

Table 2: Synergy of this compound with Other Antifungals against C. albicans CA-R1

CombinationFIC Index (FICI)Interpretation
This compound + Amphotericin B0.75Additive
This compound + Caspofungin0.375Synergistic
This compound + Fluconazole1.5Indifferent

FICI ≤ 0.5: Synergy; 0.5 < FICI ≤ 1.0: Additive; 1.0 < FICI ≤ 4.0: Indifference; FICI > 4.0: Antagonism[3][4]

Key Experimental Protocols

Detailed methodologies for essential experiments in the study of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[5][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal inoculum standardized to 0.5 McFarland (~1-5 x 10^6 CFU/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

  • Prepare the fungal inoculum by suspending several colonies from a fresh (24-hour) culture in sterile saline. Adjust the turbidity to a 0.5 McFarland standard.

  • Dilute the standardized inoculum in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

  • Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the diluted this compound.

  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound at which a significant inhibition of growth (typically ≥50% for azoles) is observed compared to the growth control.[5]

Protocol 2: Time-Kill Assay

This protocol assesses the fungicidal or fungistatic activity of this compound over time.[7][8]

Objective: To evaluate the rate and extent of fungal killing by this compound at various concentrations.

Materials:

  • This compound

  • RPMI-1640 medium buffered with MOPS

  • Standardized fungal inoculum

  • Sterile culture tubes

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator and shaker

Procedure:

  • Prepare tubes with RPMI-1640 medium containing this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 4x, 16x MIC). Include a drug-free growth control.

  • Prepare a fungal inoculum as described in the MIC protocol and dilute it in RPMI-1640 to a starting concentration of approximately 1-5 x 10^5 CFU/mL.

  • Inoculate the tubes with the fungal suspension.

  • Incubate the tubes at 35°C with constant agitation.[7]

  • At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Plot the log10 CFU/mL versus time for each concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is considered fungicidal activity.[9][10]

Protocol 3: Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and other antifungal drugs.[3][11]

Objective: To determine if the combination of this compound with another antifungal agent results in synergistic, additive, indifferent, or antagonistic effects.

Materials:

  • This compound

  • Second antifungal agent (e.g., Amphotericin B, Caspofungin)

  • Sterile 96-well microtiter plates

  • RPMI-1640 medium and standardized fungal inoculum

Procedure:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis.

  • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculate the plate with the fungal suspension as described in the MIC protocol.

  • Include growth controls for each drug alone and a drug-free control.

  • Incubate the plate at 35°C for 48 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpret the FICI value as indicated in the note for Table 2.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involved in fungal resistance and a typical experimental workflow for studying this compound.

Fungal_Resistance_Signaling_Pathways cluster_Azole_Action This compound Action cluster_Resistance_Mechanisms Resistance Mechanisms cluster_Target_Modification Target Modification cluster_Efflux_Pumps Efflux Pump Upregulation cluster_Stress_Response Stress Response Pathways Agent16 This compound Erg11 Erg11p (Lanosterol 14-α-demethylase) Agent16->Erg11 Inhibition Efflux_Pumps Efflux Pumps (CDR1, MDR1) Ergosterol_Pathway Ergosterol Biosynthesis Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Erg11_Mutation ERG11 Gene Mutation Erg11_Mutation->Erg11 Alters binding site Erg11_Overexpression ERG11 Overexpression Erg11_Overexpression->Erg11 Increases protein level Agent16_out Agent 16 (extracellular) Efflux_Pumps->Agent16_out Expulsion Calcineurin Calcineurin Pathway Stress_Adaptation Stress Adaptation & Cell Wall Integrity Calcineurin->Stress_Adaptation HOG HOG Pathway HOG->Stress_Adaptation Stress_Adaptation->Erg11 Modulates tolerance

Caption: Key mechanisms of action and resistance to this compound.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization of Activity cluster_2 Phase 3: Resistance Mechanism Investigation cluster_3 Phase 4: Data Analysis and Interpretation start Isolate Fungal Strains (Clinical/Lab) mic MIC Determination (Broth Microdilution) start->mic time_kill Time-Kill Assays mic->time_kill synergy Synergy Testing (Checkerboard) mic->synergy gene_expression Gene Expression Analysis (qRT-PCR for ERG11, CDR1, etc.) time_kill->gene_expression sequence Gene Sequencing (ERG11 for mutations) time_kill->sequence analysis Correlate Genotype with Phenotype gene_expression->analysis sequence->analysis conclusion Elucidate Resistance Profile analysis->conclusion

Caption: Experimental workflow for fungal resistance studies of this compound.

Conclusion

These application notes provide a framework for the comprehensive evaluation of this compound in the context of fungal resistance. The detailed protocols and conceptual diagrams are intended to guide researchers in generating robust and reproducible data. Understanding the in vitro efficacy, potential synergies, and mechanisms of resistance will be crucial for the future development and clinical application of this promising antifungal candidate.

References

Troubleshooting & Optimization

Overcoming Antifungal agent 16 solubility issues in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 16

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and detailed protocols for overcoming solubility challenges with the poorly water-soluble compound, this compound, in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: this compound is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like buffers. This is a common issue for many compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[1][2] Precipitation occurs when the concentration of the agent exceeds its maximum solubility in the aqueous medium. This can happen when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, a phenomenon known as supersaturation which can lead to rapid precipitation.[3][4]

Q2: I'm using DMSO as a co-solvent. How can I prevent precipitation when diluting my stock solution into the final assay medium?

A2: While DMSO is an effective solvent for creating a high-concentration stock, sudden dilution into an aqueous medium can cause the compound to crash out. To prevent this, consider the following:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.

  • Final Co-solvent Concentration: Ensure the final concentration of DMSO in your assay medium is sufficient to maintain solubility but low enough to not cause cellular toxicity. Many cell lines can tolerate up to 0.5% DMSO, but it is crucial to run a vehicle control to check for solvent effects.

  • Mixing: Add the stock solution to the assay medium while vortexing or stirring to ensure rapid and uniform dispersion.[5]

Q3: Can adjusting the pH of my buffer improve the solubility of this compound?

A3: Yes, if this compound is an ionizable compound (i.e., it has acidic or basic functional groups), its solubility will be pH-dependent.[1][6] Weakly basic drugs tend to be more soluble at an acidic pH (pH < pKa), while weakly acidic drugs are more soluble at an alkaline pH (pH > pKa).[1] Determining the pKa of this compound is essential to identify the optimal pH range for solubilization.[1][7]

Q4: What are cyclodextrins, and can they help with the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble drug molecules, like this compound, within their central cavity, forming an "inclusion complex."[8][10][11] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the entrapped drug.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[8]

Q5: My compound seems to dissolve initially but then precipitates over time. What is happening?

A5: This phenomenon is often due to the formation of a metastable, supersaturated solution.[4] The initial energy from mixing might be enough to dissolve the compound above its thermodynamic solubility limit. However, this state is unstable, and over time, the compound will begin to crystallize or precipitate out of the solution to reach a state of lower energy.[3][12] Using formulation strategies like adding precipitation inhibitors (e.g., certain polymers like HPMC) or using cyclodextrins can help maintain the supersaturated state for a longer duration.[4][12]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Precipitation upon dilution of DMSO stock The concentration of the drug exceeds its solubility limit in the final aqueous medium. The percentage of the organic co-solvent is too low.Decrease the final concentration of this compound. Increase the percentage of the co-solvent (e.g., DMSO, ethanol) if compatible with the experimental system.[13] Use a stepwise dilution protocol.
Low solubility in standard buffers (e.g., PBS pH 7.4) The compound is hydrophobic. The pH of the buffer is not optimal for the compound if it is ionizable.Test solubility in buffers with different pH values to find the optimal range.[1][7] Consider using solubilizing excipients like cyclodextrins or surfactants.[1][8]
Cloudy or turbid solution Formation of fine precipitate or an amorphous suspension. The compound may not be fully dissolved.Centrifuge the solution and measure the concentration of the supernatant to determine the actual soluble fraction. Try gentle heating or sonication to aid dissolution (use with caution to avoid degradation).
Inconsistent results between experiments Variability in solution preparation. Precipitation occurring at different time points.Prepare fresh solutions for each experiment. Standardize the entire solution preparation protocol, including mixing speed, temperature, and dilution steps. Visually inspect for precipitation before use.

Quantitative Data Summary: Illustrative Solubility of this compound

The following table provides hypothetical data to illustrate how different formulation strategies can impact the solubility of a poorly water-soluble compound like this compound.

Formulation VehicleSolubility (µg/mL)Fold Increase (vs. Water)
Deionized Water0.81.0x
PBS (pH 7.4)1.11.4x
PBS (pH 5.0)15.519.4x
1% DMSO in PBS (pH 7.4)25.031.3x
5% (w/v) HP-β-CD in Water350.0437.5x

Note: These values are for illustrative purposes only. Actual solubility must be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution Using a Co-solvent
  • Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

  • Materials: this compound (powder), Dimethyl sulfoxide (DMSO, anhydrous), sterile microcentrifuge tubes, precision balance.

  • Procedure:

    • Weigh the desired amount of this compound powder accurately.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication may be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH Modification for Solubility Assessment
  • Objective: To determine the effect of pH on the solubility of this compound.

  • Materials: this compound, a series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10), shaker/incubator, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • Add an excess amount of this compound powder to separate vials, each containing a different buffer.

    • Ensure enough solid is present so that undissolved material remains at equilibrium.

    • Seal the vials and place them in a shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

    • After incubation, filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC).

    • Plot the measured solubility against the pH of the buffer to identify the optimal pH range.

Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with HP-β-CD.

  • Materials: this compound, HP-β-CD, deionized water, magnetic stirrer.

  • Procedure:

    • Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) by dissolving it in deionized water with stirring.

    • Slowly add an excess amount of this compound powder to the HP-β-CD solution while stirring.

    • Continue stirring the suspension at room temperature for 24-48 hours to facilitate complex formation.

    • Filter the suspension to remove any undissolved compound.

    • Analyze the concentration of the dissolved this compound in the clear filtrate to determine the solubility enhancement.

Visualizations

G start Precipitation Observed with this compound? stock_issue Issue during dilution of organic stock into aqueous media? start->stock_issue Yes direct_issue Issue during direct dissolution in aqueous buffer? start->direct_issue No sol_stepwise Use Stepwise Dilution stock_issue->sol_stepwise sol_vortex Add Stock to Buffer While Vortexing stock_issue->sol_vortex sol_cosolvent Increase Final Co-solvent % (check cell tolerance) stock_issue->sol_cosolvent sol_ph Is Compound Ionizable? direct_issue->sol_ph sol_excipient Use Solubilizing Excipients direct_issue->sol_excipient ph_yes Adjust Buffer pH (See Protocol 2) sol_ph->ph_yes Yes ph_no pH adjustment is ineffective. Proceed to other methods. sol_ph->ph_no No ex_cyclo Use Cyclodextrins (e.g., HP-β-CD) (See Protocol 3) sol_excipient->ex_cyclo ex_surfactant Use Surfactants (e.g., Tween® 80) (check assay compatibility) sol_excipient->ex_surfactant

Caption: Troubleshooting workflow for solubility issues.

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug Hydrophobic Drug (this compound) drug->p1 water1 Water cd_outer Hydrophilic Exterior water1->cd_outer water2 Water complex_outer Hydrophilic Exterior water2->complex_outer    Interaction water3 Water cd_inner Hydrophobic Cavity cd_inner->p1 complex_inner Drug Inside Cavity p1->complex_inner Encapsulation

References

Antifungal agent 16 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides essential information on the stability and storage of Antifungal Agent 16, along with troubleshooting advice and frequently asked questions to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored under specific conditions depending on its form. The powdered form should be stored at -20°C, while solutions in solvent should be kept at -80°C.[1] It is crucial to keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

Q2: How should I handle this compound safely in the laboratory?

A2: When handling this compound, it is important to avoid inhalation, as well as contact with eyes and skin.[1] Use of personal protective equipment (PPE) such as safety goggles, protective gloves, and impervious clothing is recommended.[1] All handling should be performed in a well-ventilated area, preferably within an appropriate exhaust ventilation system.[1]

Q3: Is this compound stable at room temperature?

A3: While some suppliers may ship the product at room temperature, long-term storage at room temperature is not recommended.[2] For optimal stability, adhere to the recommended storage temperatures of -20°C for powder and -80°C for solutions.[1] The product is stated to be stable under these recommended storage conditions.[1][3]

Q4: What substances are incompatible with this compound?

A4: this compound is incompatible with strong acids and alkalis, as well as strong oxidizing and reducing agents.[1][3] Contact with these substances should be avoided to prevent degradation of the agent.

Q5: What should I do in case of an accidental spill?

A5: In the event of a spill, ensure adequate ventilation and wear full personal protective equipment.[1] For liquid spills, absorb the solution with a finely-powdered liquid-binding material.[1] Decontaminate the affected surfaces by scrubbing with alcohol and dispose of the contaminated material according to your institution's guidelines.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of antifungal activity in experiments Improper storage leading to degradation.Verify that the compound has been stored at the correct temperature (-20°C for powder, -80°C for solutions in solvent).[1]
Contamination of the stock solution.Use sterile techniques when preparing and handling solutions. Prepare fresh solutions from the powdered stock if contamination is suspected.
Incompatibility with experimental reagents.Ensure that the experimental buffer and other reagents are not strong acids/alkalis or strong oxidizing/reducing agents.[1][3]
Visible changes in the appearance of the powder or solution (e.g., discoloration) Degradation due to exposure to light or improper temperature.Discard the product if physical changes are observed. Store the product in a tightly sealed container in a dark, cool, and well-ventilated area.[1]
Contamination.Review handling procedures to prevent contamination. Use fresh, unopened stock if available.
Inconsistent experimental results Freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Inaccurate concentration of the prepared solution.Ensure the compound is fully dissolved and the solution is homogenous before use. Recalibrate weighing and liquid handling equipment.

Stability and Storage Summary

Form Recommended Storage Temperature Incompatible Materials Key Stability Notes
Powder -20°C[1]Strong acids/alkalis, strong oxidizing/reducing agents.[1][3]Stable under recommended storage conditions.[1][3] Keep container tightly sealed and protected from direct sunlight.[1]
In Solvent -80°C[1]Strong acids/alkalis, strong oxidizing/reducing agents.[1][3]Stable under recommended storage conditions.[1][3] Avoid repeated freeze-thaw cycles by preparing aliquots.

Experimental Protocols

While specific experimental protocols for stability testing of this compound are not publicly available, a general workflow for preparing and handling the agent for in vitro experiments is provided below.

Protocol: Preparation of Stock and Working Solutions

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent microbial contamination.

  • Equilibration: Before opening, allow the container of powdered this compound to equilibrate to room temperature to prevent condensation.

  • Stock Solution Preparation:

    • Weigh the desired amount of the powdered agent using a calibrated analytical balance.

    • Dissolve the powder in a suitable, sterile solvent (e.g., DMSO) to a recommended concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or gentle agitation.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use, sterile cryovials.

    • Label each aliquot clearly with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C.[1]

  • Working Solution Preparation:

    • When needed for an experiment, thaw a single aliquot of the stock solution.

    • Dilute the stock solution to the final desired concentration using sterile culture medium or buffer immediately before use.

Visual Guides

experimental_workflow Experimental Workflow for this compound cluster_preparation Preparation cluster_storage Storage cluster_experiment Experimentation start Start: Retrieve Powdered Agent weigh Weigh Powder start->weigh store_powder Store Powder at -20°C start->store_powder dissolve Dissolve in Solvent (e.g., DMSO) to create Stock Solution weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_solution Store Aliquots at -80°C aliquot->store_solution thaw Thaw Single Aliquot store_solution->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for preparing and handling this compound.

logical_relationship Key Factors for Maintaining Stability stability Optimal Stability temp Correct Temperature (-20°C Powder, -80°C Solution) temp->stability container Tightly Sealed Container container->stability light Protection from Light light->stability incompatibles Avoid Incompatibles (Strong Acids/Bases, Oxidizers/Reducers) incompatibles->stability handling Proper Handling (Aseptic Technique, Avoid Freeze-Thaw) handling->stability

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Troubleshooting Antifungal Agent 16 MIC Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability issues encountered during Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant well-to-well and plate-to-plate variability in our MIC results for this compound. What are the potential causes?

A1: Variability in MIC assays can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. Ensure a standardized and validated method for preparing your fungal suspension to the correct cell density (e.g., using a spectrophotometer and cell counting). An inoculum size of 10³ to 10⁴ CFU/mL is often recommended, as higher concentrations (starting from 10⁵ CFU/mL) can lead to an abrupt increase in MIC values for some antifungal agents[1].

  • Media Composition: The composition of the test medium, including pH and glucose content, can significantly impact the activity of this compound and the growth of the fungal organism.[1][2] Use a standardized, recommended medium like RPMI-1640 and ensure the pH is consistent across experiments.

  • Incubation Conditions: Variations in incubation time and temperature can lead to inconsistent fungal growth and, consequently, variable MICs.[1] Adhere strictly to the recommended incubation parameters for your specific fungal strain and assay protocol.

  • Endpoint Reading: Subjectivity in visual endpoint determination can introduce variability. If possible, use a spectrophotometric plate reader for a more objective measurement of growth inhibition.[3] For azoles, the MIC is typically the lowest concentration with at least a 50% decrease in growth compared to the control[4][5].

Q2: Our MIC values for this compound seem to be consistently higher or lower than expected. What could be the reason?

A2: Consistently skewed MIC values often point to a systematic error in the assay setup. Consider the following:

  • This compound Stock Solution: Verify the correct preparation and storage of your this compound stock solution. Improper storage can lead to degradation and loss of potency. The solvent used can also influence the agent's activity[1].

  • Serial Dilutions: Inaccuracies in the serial dilution of this compound will directly impact the final MIC determination. Use calibrated pipettes and ensure proper mixing at each dilution step.

  • "Trailing" Growth: Some fungus-drug combinations exhibit "trailing," where a small amount of residual growth persists at concentrations above the true MIC.[6] This can lead to falsely elevated MIC readings, especially with visual determination. For azoles, the recommended endpoint is a significant reduction in growth (≥50%) rather than complete inhibition[7].

Q3: How can we ensure the reproducibility of our this compound MIC assays between different laboratory members and over time?

A3: Achieving high reproducibility requires strict adherence to standardized protocols and robust quality control measures.

  • Standard Operating Procedures (SOPs): Develop and follow a detailed SOP for your MIC assay. This ensures that all personnel perform the assay consistently.

  • Quality Control Strains: Regularly test quality control (QC) strains with known MICs for this compound.[3] This will help to validate your assay performance and detect any deviations. The CLSI and EUCAST provide recommended QC strains for antifungal susceptibility testing.

  • Training: Ensure all laboratory members are thoroughly trained on the MIC assay protocol and endpoint determination.

Data Presentation: Factors Influencing MIC Variability

The following table summarizes key experimental variables and their potential impact on MIC results.

Factor Potential Impact on MIC Value Recommendation for Consistency Supporting Evidence
Inoculum Size An increase from 10³-10⁴ to 10⁵ CFU/mL can cause an abrupt increase in MICs for azoles and 5-fluorocytosine.Standardize to 0.5 to 2.5 x 10³ CFU/mL. Use spectrophotometric methods to verify inoculum density.[1][3]
Incubation Time Longer incubation can lead to higher MICs for fungistatic agents due to continued slow growth.Standardize incubation time (e.g., 24 or 48 hours) based on the fungal species and QC strain performance.[1]
Incubation Temperature Fungi with retarded growth at higher temperatures (>35°C) may show a decrease in MIC with increasing temperature.Maintain a constant and calibrated incubation temperature, typically 35°C.[1][7]
Test Medium Composition Different media (e.g., RPMI, BHI, Sabouraud) can yield different MIC values. The pH of the medium can also significantly alter antifungal activity.Use a standardized, defined medium such as RPMI-1640 buffered with MOPS to pH 7.0.[1][2]
Endpoint Determination Visual reading can be subjective and prone to inter-operator variability, especially with trailing growth.Use a spectrophotometer to read absorbance at a specific wavelength (e.g., 530 nm) and define the MIC as a ≥50% reduction in growth for azoles.[3][4]

Experimental Protocols: Standardized Broth Microdilution MIC Assay

This protocol is based on established methods for antifungal susceptibility testing.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1.6 mg/mL. Store at -80°C.

    • On the day of the assay, prepare serial two-fold dilutions of this compound in the test medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentration range should typically span from 0.03 to 16 µg/mL.

  • Inoculum Preparation:

    • Culture the fungal isolate on appropriate agar plates.

    • Prepare a suspension of the fungal culture in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.

    • Dilute this suspension in the test medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Visual Reading: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control.

    • Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm). The MIC is the lowest drug concentration at which there is a ≥50% decrease in OD compared to the growth control.

Mandatory Visualizations

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Investigation Investigation Phase cluster_Action Corrective Actions cluster_Resolution Resolution Start High MIC Variability Observed Inoculum Check Inoculum Preparation: - Density Standardization - Viability Start->Inoculum Media Review Media: - Composition & pH - Sterility Start->Media Agent Verify this compound: - Stock Concentration - Dilution Accuracy - Storage Start->Agent Incubation Examine Incubation: - Time - Temperature Start->Incubation Reading Assess Endpoint Reading: - Visual vs. Spectrophotometric - Trailing Growth Start->Reading Standardize_Inoculum Standardize Inoculum Protocol Inoculum->Standardize_Inoculum Standardize_Media Use Standardized Media Media->Standardize_Media QC_Agent QC Antifungal Stock & Dilutions Agent->QC_Agent Calibrate_Incubator Calibrate Incubator Incubation->Calibrate_Incubator Objective_Reading Implement Objective Reading Method Reading->Objective_Reading Resolved MIC Variability Resolved Standardize_Inoculum->Resolved Standardize_Media->Resolved QC_Agent->Resolved Calibrate_Incubator->Resolved Objective_Reading->Resolved

Caption: Troubleshooting workflow for addressing high MIC variability.

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Setup cluster_Incubation Incubation cluster_Reading Data Acquisition Prep_Agent Prepare this compound Serial Dilutions Inoculate Inoculate Microtiter Plate Prep_Agent->Inoculate Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 24-48h Inoculate->Incubate Read_Plate Read MIC Endpoint (Visual or Spectrophotometric) Incubate->Read_Plate

Caption: Standardized workflow for the broth microdilution MIC assay.

References

Improving the therapeutic index of Antifungal agent 16

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Antifungal agent 16" is limited in publicly available resources. The following technical support guide is constructed based on the available safety data and general principles of antifungal drug development. For the purpose of providing detailed and practical guidance, we will proceed under the assumption that this compound is a novel triazole antifungal agent. Researchers should validate this information with their own experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

Based on its presumed classification as a triazole, this compound likely acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2]

Q2: What is the therapeutic index and how is it determined?

The therapeutic index (TI) is a measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response.[3][4] A higher TI indicates a wider margin of safety between the effective and toxic doses.[5]

The TI is typically calculated as: TI = TD50 / ED50 Where:

  • TD50 (Median Toxic Dose): The dose at which 50% of the population experiences a toxic effect.

  • ED50 (Median Effective Dose): The dose at which 50% of the population experiences a therapeutic effect.[3][5]

For this compound, the TI would be determined through preclinical studies in animal models and further refined in clinical trials.

Q3: What are the known or potential toxicities associated with this compound?

The Material Safety Data Sheet (MSDS) for this compound states that it is "Harmful if swallowed" and "Very toxic to aquatic life with long lasting effects."[6] As a presumed triazole, potential toxicities in humans could be similar to other drugs in this class and may include:

  • Hepatotoxicity: Liver injury is a known side effect of azole antifungals.[7][8]

  • Gastrointestinal disturbances: Nausea, vomiting, and diarrhea are common.[8][9]

  • Drug-drug interactions: Azoles are known inhibitors of human cytochrome P450 enzymes, which can lead to interactions with other drugs.[10]

Q4: How can the therapeutic index of this compound be improved?

Several strategies can be employed to improve the therapeutic index:

  • Novel Drug Delivery Systems: Encapsulating this compound in lipid-based formulations (e.g., liposomes) can improve its solubility, alter its pharmacokinetic profile, and potentially reduce host toxicity.[1][11]

  • Combination Therapy: Combining this compound with another antifungal agent that has a different mechanism of action may allow for lower doses of each drug, thereby reducing toxicity while maintaining or enhancing efficacy.[5][12]

  • Structural Modification: Chemical modifications to the structure of this compound could be explored to enhance its selectivity for the fungal target enzyme over human enzymes, thus reducing off-target effects.

Troubleshooting Guides

Issue 1: High In Vitro Efficacy but Poor In Vivo Efficacy
Potential Cause Troubleshooting Step
Poor Pharmacokinetics (PK) Perform PK studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Assess bioavailability and plasma protein binding.
Rapid Metabolism Analyze metabolites to determine if they are inactive. Consider co-administration with an inhibitor of the relevant metabolic enzymes.
Low Solubility Evaluate different formulations (e.g., salt forms, co-solvents, lipid-based carriers) to improve solubility and absorption.
Efflux Pump Activity Investigate if this compound is a substrate for host efflux pumps, which could limit its intracellular concentration.
Issue 2: Significant Host Cell Toxicity in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Off-Target Effects Screen this compound against a panel of human enzymes and receptors to identify potential off-targets.
Mitochondrial Toxicity Assess mitochondrial function in treated host cells (e.g., measure ATP levels, mitochondrial membrane potential).
Induction of Apoptosis/Necrosis Perform assays to detect markers of apoptosis (e.g., caspase activation) or necrosis (e.g., LDH release).
High Concentration Used Titrate the concentration of this compound to determine the lowest effective concentration against the fungal pathogen and the highest non-toxic concentration for host cells.
Issue 3: Variability in Antifungal Susceptibility Testing (AFST) Results
Potential Cause Troubleshooting Step
Inoculum Preparation Standardize the inoculum size and growth phase of the fungal culture as per established protocols (e.g., CLSI, EUCAST).[13][14]
Media Composition Ensure the use of standardized testing media (e.g., RPMI-1640) as variations can affect drug activity.[15]
Incubation Conditions Maintain consistent incubation time and temperature, as these can influence fungal growth and drug efficacy.
Reader Variability For manual readings of MICs, ensure consistent training and use of a standardized endpoint determination method.[14]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions in RPMI-1640 medium to create a range of working concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar plate.

    • Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of each antifungal working solution to the appropriate wells.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.[14]

Protocol 2: In Vitro Cytotoxicity Assay using MTT
  • Cell Culture:

    • Culture a relevant mammalian cell line (e.g., HepG2 for hepatotoxicity) in the appropriate medium in a 96-well plate until a confluent monolayer is formed.

  • Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the antifungal agent.

    • Include a vehicle control (solvent only) and a positive control for toxicity (e.g., doxorubicin).

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Read the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (the concentration that inhibits 50% of cell growth).

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Mammalian Cell LineIC50 (µg/mL)Selectivity Index (IC50/MIC90)
Candida albicans0.1250.5HepG2>50>100
Aspergillus fumigatus0.251Vero>50>50
Cryptococcus neoformans0.060.25HEK293>50>200

This table presents hypothetical data for illustrative purposes.

Visualizations

Antifungal_Agent_16_Mechanism_of_Action cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Membrane Cell Membrane Ergosterol->Membrane Incorporation ToxicSterols Toxic Sterol Intermediates ToxicSterols->Membrane Disruption Antifungal_Agent_16 This compound Lanosterol 14α-demethylase Lanosterol 14α-demethylase Antifungal_Agent_16->Lanosterol 14α-demethylase Inhibition

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for improving the therapeutic index.

References

Antifungal agent 16 off-target effects in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the use of Antifungal Agent 16 in cellular models. Due to its mechanism of action, this compound may exhibit off-target effects that can influence experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary antifungal mechanism of this compound?

A1: this compound is a triazole-based compound that primarily functions by inhibiting lanosterol 14-α-demethylase (CYP51).[1][2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] Inhibition of this pathway disrupts membrane integrity, leading to fungal growth arrest.[4][6]

Q2: I'm observing unexpected changes in cell proliferation and morphology in my mammalian cell line after treatment with this compound. What could be the cause?

A2: this compound, like other azole antifungals, can exhibit off-target effects in mammalian cells.[7][8] It has been shown to interact with pathways involved in cell growth and angiogenesis, which may explain the observed changes. Specifically, it can inhibit the Hedgehog signaling pathway and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[1][9] These interactions can lead to decreased cell proliferation and altered cell morphology.

Q3: My cells are showing signs of toxicity and cell death at concentrations expected to be non-lethal. How can I troubleshoot this?

A3: Unexplained cytotoxicity can arise from several factors:

  • Off-target enzyme inhibition: this compound may inhibit mammalian cytochrome P450 enzymes, which are crucial for cellular metabolism and detoxification.[2][8] This can lead to an accumulation of toxic metabolites.

  • Cell line sensitivity: Different cell lines exhibit varying sensitivities to therapeutic compounds. It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) for your specific cell line.

  • Contamination: Ensure your cell cultures are free from microbial contamination, as this can exacerbate cytotoxic effects.[10][11]

Q4: Can this compound interfere with my experiments on steroidogenesis?

A4: Yes, it is highly likely. Azole compounds are known to inhibit mammalian enzymes involved in steroid biosynthesis, such as sterol 14-α-demethylase and aromatase.[8] This can lead to alterations in the production of steroids and other lipids. If your research involves steroidogenesis, consider using a lower concentration of this compound or an alternative antifungal from a different class.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced cell viability at low concentrations Off-target inhibition of essential cellular pathways.Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the precise IC50 value for your cell line. Lower the working concentration if possible.
Altered gene expression in signaling pathways unrelated to fungal targets This compound is known to inhibit Hedgehog and VEGFR2 signaling.[1][9]Validate unexpected gene expression changes using qPCR. If these pathways are critical to your experiment, consider a different antifungal agent.
Inconsistent results between experiments Cell culture contamination; variability in drug preparation.Regularly test for mycoplasma contamination.[10] Prepare fresh stock solutions of this compound and use a consistent solvent and final concentration.
Precipitate formation in culture medium after adding the agent Poor solubility of this compound in aqueous media.Ensure the final solvent concentration (e.g., DMSO) is low and compatible with your cells. Pre-warm the media before adding the agent and mix gently.

Off-Target Effects Data Summary

The following table summarizes the known off-target effects of this compound in common cellular models.

Target Pathway Cellular Model Effect IC50 / Effective Concentration Reference
Hedgehog SignalingHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibition of pathway activation~690 nM[2]
Angiogenesis (VEGFR2)HUVECInhibition of tube formation and cell migration~160 nM[2][9]
Steroidogenesis (Aromatase)Human Adrenocortical Carcinoma Cells (NCI-H295R)Reduced estradiol synthesis1-10 µM[8]
Cell CyclePrimary Human KeratinocytesUpregulation of genes related to cell division135 µM[12]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Hedgehog Pathway Inhibition
  • Cell Lysis: Treat cells with this compound for the specified duration. Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key Hedgehog pathway proteins (e.g., Shh, Ptch1, Smo, Gli1) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Visualizations

experimental_workflow Experimental Workflow for Off-Target Effect Analysis cluster_assays Cell-Based Assays cluster_molecular Molecular Analysis viability Cell Viability Assay (MTT / CellTiter-Glo) qpcr qPCR for Gene Expression viability->qpcr migration Cell Migration Assay (Wound Healing) western Western Blot for Protein Expression migration->western tube_formation Tube Formation Assay (on Matrigel) tube_formation->western data_analysis Data Analysis and Interpretation qpcr->data_analysis western->data_analysis start Treat Cellular Models with This compound start->viability start->migration start->tube_formation

Caption: Workflow for assessing off-target effects of this compound.

signaling_pathway Inhibition of Angiogenesis by this compound VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Promotes Agent16 This compound Agent16->VEGFR2 Inhibits Signaling

Caption: Off-target inhibition of the VEGFR2 signaling pathway.

References

Addressing Antifungal agent 16 toxicity in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing Antifungal Agent 16 in pre-clinical animal models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel triazole-class drug designed for broad-spectrum activity against systemic fungal infections, particularly those caused by Aspergillus and Candida species. Its mechanism of action involves the potent and specific inhibition of fungal lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Q2: What are the known toxicities of this compound observed in animal models?

A2: The primary dose-limiting toxicities observed in animal models are nephrotoxicity and hepatotoxicity.[1][2] Azole antifungals are known to sometimes cause these effects.[1][3] Researchers should be vigilant for signs of kidney and liver damage during their studies.[2][4]

Q3: Are there any known drug-drug interactions with this compound?

A3: Yes, as a triazole antifungal, Agent 16 is a known inhibitor of mammalian cytochrome P450 (CYP450) enzymes.[3] Co-administration with drugs metabolized by CYP450 pathways may lead to altered pharmacokinetics and potential toxicities. It is crucial to review all co-administered compounds during your experimental design.

Q4: What is the recommended vehicle for in vivo administration?

A4: For intravenous (IV) administration, a solution of 10% DMSO, 40% PEG400, and 50% sterile saline is recommended. For oral (PO) gavage, a suspension in 0.5% methylcellulose is advised. It is important to ensure the agent is fully dissolved or homogenously suspended before administration.

Troubleshooting Guides

Issue 1: Signs of Nephrotoxicity

Question: My mice are showing signs of weight loss and lethargy after several days of treatment with this compound. Blood analysis reveals elevated serum creatinine and BUN levels. How can I address this?

Answer: These are hallmark signs of drug-induced nephrotoxicity.[2][4] The following steps and considerations are recommended:

  • Dose Adjustment: The observed nephrotoxicity is likely dose-dependent.[5] Consider reducing the dose of this compound in a pilot study to determine a new maximum tolerated dose (MTD).

  • Hydration Status: Ensure that all animals have unrestricted access to water. Dehydration can exacerbate kidney injury.[2]

  • Co-administration of Nephroprotective Agents: Pre-treatment with N-acetylcysteine (NAC) or co-administration with a saline hydration bolus has been shown to mitigate renal damage from other nephrotoxic agents and may be beneficial here.

  • Monitor Renal Biomarkers: In addition to creatinine and BUN, consider monitoring novel biomarkers such as KIM-1 and NGAL for earlier and more sensitive detection of kidney injury.[4][6]

Data Presentation: Dose-Dependent Nephrotoxicity in Mice

Dose of Agent 16 (mg/kg, IV)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Kidney Injury Molecule-1 (KIM-1) (ng/mL)
Vehicle Control0.4 ± 0.125 ± 50.5 ± 0.2
10 mg/kg0.6 ± 0.240 ± 82.5 ± 1.0
20 mg/kg1.2 ± 0.485 ± 1515.0 ± 5.0
40 mg/kg2.5 ± 0.8150 ± 2550.0 ± 12.0

Data are presented as mean ± standard deviation.

Issue 2: Elevated Liver Enzymes

Question: I have observed a significant elevation in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in my rat cohort. What could be the cause and how can I mitigate this?

Answer: Elevated ALT and AST are indicators of hepatotoxicity, a known class effect for some azole antifungals.[1][7]

  • Confirm with Histopathology: To confirm liver damage, it is essential to perform a histopathological examination of liver tissue at the end of the study. Look for signs of necrosis, inflammation, and steatosis.

  • Fractionated Dosing: Instead of a single daily high dose, consider administering half the dose twice a day. This can lower the peak plasma concentration (Cmax) and potentially reduce liver stress.

  • Alternative Route of Administration: If using oral administration, bioavailability can be highly variable. Consider switching to intravenous administration for more controlled systemic exposure.

Data Presentation: Effect of Dosing Regimen on Liver Enzymes in Rats

Treatment Group (20 mg/kg/day)ALT (U/L)AST (U/L)
Vehicle Control40 ± 1060 ± 15
20 mg/kg Once Daily (PO)250 ± 50300 ± 60
10 mg/kg Twice Daily (PO)150 ± 30180 ± 40
20 mg/kg Once Daily (IV)180 ± 40220 ± 45

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Acute Toxicity in a Murine Model

This protocol is designed to evaluate the acute toxicity of this compound over a 14-day period.

  • Animal Model: Use 8-week-old male and female BALB/c mice, with 5 animals per group.

  • Dosing: Administer this compound via intravenous injection at doses of 0, 10, 20, and 40 mg/kg.

  • Monitoring:

    • Record body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) daily.

    • Perform a comprehensive physical examination twice daily.

  • Terminal Procedures (Day 14):

    • Collect blood via cardiac puncture for serum chemistry analysis (creatinine, BUN, ALT, AST).

    • Perform a complete necropsy and collect major organs (kidneys, liver, spleen, heart, lungs) for histopathological examination.

    • Weigh the kidneys and liver.

Protocol 2: Histopathological Examination of Kidney and Liver
  • Tissue Fixation: Immediately following necropsy, fix kidney and liver samples in 10% neutral buffered formalin for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphological assessment.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for any signs of cellular damage, inflammation, necrosis, or other abnormalities.

Visualizations

Signaling Pathway: Hypothetical Mechanism of Nephrotoxicity

G cluster_cell Renal Proximal Tubule Cell Agent16 This compound ROS ↑ Reactive Oxygen Species (ROS) Agent16->ROS Mito Mitochondrial Dysfunction ROS->Mito Inflam Inflammasome Activation ROS->Inflam Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Tubular Necrosis Apoptosis->Necrosis Cytokines ↑ Pro-inflammatory Cytokines Inflam->Cytokines Cytokines->Necrosis AKI Acute Kidney Injury Necrosis->AKI

Caption: Hypothetical pathway of Agent 16-induced nephrotoxicity.

Experimental Workflow: In Vivo Toxicity Study

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis AnimalAcclimation Animal Acclimation (7 days) Randomization Randomization & Grouping AnimalAcclimation->Randomization Dosing Daily Dosing (IV or PO) Randomization->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Blood Blood Collection (Serum Chemistry) Monitoring->Blood Histo Histopathology Blood->Histo Necropsy Necropsy & Tissue Collection Necropsy->Histo Data Data Analysis & Reporting Histo->Data

Caption: Workflow for a typical in vivo toxicity assessment.

Logical Relationship: Troubleshooting Unexpected Mortality

G Mortality Unexpected Animal Mortality Dose Dosing Error? Check calculations, formulation, and administration technique. Mortality->Dose Toxicity Acute Toxicity? Review clinical signs preceding death. Perform immediate necropsy. Mortality->Toxicity Health Underlying Health Issue? Review health reports of the animal cohort. Consult with veterinary staff. Mortality->Health Environment Environmental Stressor? Check housing conditions, temperature, and light cycles. Mortality->Environment Action1 Revise Dosing Protocol Dose:f1->Action1 Action2 Initiate Lower Dose Cohort Toxicity:f1->Action2 Action3 Exclude Affected Animals Health:f1->Action3 Action4 Correct Environmental Factors Environment:f1->Action4

Caption: Decision tree for troubleshooting unexpected mortality.

References

Technical Support Center: Elucidating Resistance Mechanisms to Antifungal Agent 16

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating resistance mechanisms to Antifungal Agent 16. The information is designed to assist in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fungal isolate shows a sudden increase in the Minimum Inhibitory Concentration (MIC) for this compound after repeated exposure. What are the potential resistance mechanisms?

A1: A significant increase in MIC suggests the development of acquired resistance. The most common mechanisms include:

  • Target Enzyme Modification: Mutations in the gene encoding the target protein of this compound can reduce its binding affinity. Overexpression of the target protein can also lead to resistance by titrating the drug.

  • Increased Drug Efflux: Upregulation of efflux pump activity, primarily ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters, can actively remove this compound from the cell, lowering its intracellular concentration.[1][2][3][4]

  • Activation of Stress Response Pathways: Fungal cells can adapt to drug-induced stress by activating pathways like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways, which can contribute to drug tolerance and the emergence of resistance.[5][6][7][8]

  • Alterations in the Drug's Target Pathway: Mutations in genes upstream or downstream of the direct target in a metabolic pathway can sometimes bypass the drug's inhibitory effect.[9]

To investigate these possibilities, we recommend the workflow outlined below.

Q2: I am not seeing a significant difference in the expression of the primary target gene for this compound between my susceptible and resistant isolates. What should I investigate next?

A2: If target gene expression is unchanged, consider the following:

  • Sequencing the Target Gene: Point mutations within the coding sequence of the target gene can alter the protein structure and reduce drug binding without affecting gene expression levels.[10][11] Compare the gene sequence from your resistant isolate to a susceptible control.

  • Investigating Efflux Pump Expression: Increased drug efflux is a common resistance mechanism independent of target gene expression.[4][12] Perform quantitative real-time PCR (qRT-PCR) on key efflux pump genes (e.g., CDR1, CDR2, MDR1).

  • Assessing Efflux Pump Activity: Upregulation of gene expression does not always correlate directly with increased protein activity. Perform a functional efflux pump assay using a fluorescent substrate like rhodamine 6G. A lower intracellular accumulation of the dye in the resistant strain is indicative of higher efflux activity.

Q3: My resistant isolate displays increased sensitivity to cell wall stressors like Calcofluor White. What is the significance of this finding?

A3: This phenotype, known as collateral sensitivity, suggests a potential link between the resistance mechanism to this compound and alterations in the cell wall. This could indicate:

  • A Fitness Cost Associated with Resistance: The mechanism conferring resistance to this compound may compromise the cell wall's structure or integrity, making it more vulnerable to other stressors.

  • Involvement of the Cell Wall Integrity (CWI) Pathway: The CWI pathway is crucial for maintaining cell wall homeostasis.[5][13][14] Alterations in this pathway that contribute to drug resistance might concurrently impair the response to other cell wall-damaging agents. Further investigation into the key components of the CWI pathway (e.g., PKC1, MKK1, MKC1) through expression analysis or mutagenesis could be informative.[15][16]

Experimental Protocols & Data Presentation

Protocol 1: Antifungal Susceptibility Testing (AST) by Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Fungal inoculum, adjusted to 0.5 McFarland standard

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a 2X working solution of this compound in RPMI-1640 medium.

  • Perform serial two-fold dilutions of the 2X drug solution across the wells of a 96-well plate (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Prepare the fungal inoculum in RPMI-1640 to a final concentration of 0.5-2.5 x 10^3 cells/mL.

  • Add an equal volume of the fungal inoculum to each well containing the drug dilutions.

  • Include a drug-free well for a positive growth control and an un-inoculated well for a negative control.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control.[17][18]

Table 1: Example MIC Data for this compound

Isolate IDPassage NumberMIC (µg/mL)Phenotype
WT-S110.5Susceptible
RES-A11016Resistant
RES-A21032Resistant
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the expression levels of target genes and efflux pumps.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (ERG11, CDR1, MDR1) and a reference gene (ACT1)

  • Real-time PCR system

Methodology:

  • Grow susceptible and resistant fungal isolates to mid-log phase in the presence and absence of a sub-inhibitory concentration of this compound.

  • Extract total RNA from the fungal cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Table 2: Example qRT-PCR Data for a Resistant Isolate (Fold Change Relative to Susceptible Isolate)

GeneFold Change (No Drug)Fold Change (+ this compound)
Target Gene X1.21.5
CDR18.515.2
MDR14.39.8
Protocol 3: Rhodamine 6G Efflux Assay

This protocol provides a functional assessment of efflux pump activity.

Materials:

  • Rhodamine 6G

  • Glucose solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Methodology:

  • Wash fungal cells and resuspend them in PBS.

  • Load the cells with Rhodamine 6G for 1 hour.

  • Wash the cells to remove extracellular dye.

  • Initiate efflux by adding glucose and incubate.

  • Measure the fluorescence of the supernatant or the intracellular fluorescence at various time points.

  • Compare the rate of dye extrusion between susceptible and resistant isolates.

Table 3: Example Rhodamine 6G Efflux Data

IsolateIntracellular Fluorescence (Arbitrary Units) at 60 min
Susceptible8500
Resistant2300

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Validation cluster_conclusion Conclusion MIC_increase Increased MIC to This compound H1 Target Modification/ Overexpression MIC_increase->H1 H2 Efflux Pump Upregulation MIC_increase->H2 H3 Stress Pathway Activation MIC_increase->H3 Exp1 Sequencing & qRT-PCR of Target H1->Exp1 Exp2 qRT-PCR of Efflux Pumps H2->Exp2 Exp3 Rhodamine 6G Efflux Assay H2->Exp3 Exp4 Phenotypic Assays (e.g., Cell Wall Stressors) H3->Exp4 Conclusion Elucidation of Resistance Mechanism Exp1->Conclusion Exp2->Conclusion Exp3->Conclusion Exp4->Conclusion

Caption: Workflow for investigating resistance to this compound.

cell_wall_integrity_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress This compound (Cell Wall Stress) sensor Wsc1/Mid2 Sensors stress->sensor rho1 Rho1-GTP sensor->rho1 pkc1 Pkc1 rho1->pkc1 bck1 Bck1 (MAPKKK) pkc1->bck1 mkk1_2 Mkk1/2 (MAPKK) bck1->mkk1_2 mkc1 Mkc1 (MAPK) mkk1_2->mkc1 tf Transcription Factors (e.g., Rlm1) mkc1->tf Translocation response Cell Wall Repair Genes (e.g., FKS1) tf->response

Caption: The Cell Wall Integrity (CWI) signaling pathway in fungi.

efflux_pump_mechanism cluster_cell Fungal Cell cluster_membrane Cell Membrane pump Efflux Pump (e.g., Cdr1) drug_out This compound pump->drug_out Efflux adp ADP + Pi pump->adp drug_in This compound drug_in->pump extracellular Extracellular Space atp ATP atp->pump

Caption: Mechanism of drug efflux via an ABC transporter.

References

Technical Support Center: Enhancing the Bioavailability of Antifungal Agent 16

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antifungal Agent 16. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the bioavailability of this potent antifungal compound. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

The primary challenges are likely related to its physicochemical properties. Although specific data for this compound is not publicly available, compounds of this nature often exhibit poor aqueous solubility and/or low permeability across the gastrointestinal tract, which are common hurdles for many antifungal drugs.[1][2][3] These factors can lead to low and variable absorption, limiting its therapeutic efficacy when administered orally.

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

Several formulation strategies can be employed to improve the bioavailability of poorly soluble antifungal agents like this compound.[1][2][4][5] These include:

  • Nanotechnology-based Drug Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can enhance its solubility, protect it from degradation, and facilitate its absorption.[1][2][4][5]

  • Crystal Engineering: Modifying the crystal structure of the agent to create cocrystals or salts can significantly improve its solubility and dissolution rate.[6][7][8]

  • Solid Dispersions: Dispersing the agent in a polymer matrix can increase its surface area and wettability, leading to faster dissolution.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.[9]

Q3: How can I select the best bioavailability enhancement strategy for my experiments?

The choice of strategy depends on the specific properties of this compound and the desired therapeutic application. A logical approach to selection is outlined in the workflow diagram below. Key considerations include the agent's solubility, permeability, and the target site of action.

G cluster_0 Strategy Selection Workflow start Characterize Physicochemical Properties of this compound solubility Assess Aqueous Solubility start->solubility low_sol Low Solubility solubility->low_sol Poor high_sol High Solubility solubility->high_sol Good permeability Determine Permeability (e.g., Caco-2 assay) low_perm Low Permeability permeability->low_perm Poor high_perm High Permeability permeability->high_perm Good low_sol->permeability high_sol->permeability high_sol->high_perm strategy2 Permeation Enhancers low_perm->strategy2 strategy1 Nanoparticles, Solid Dispersions, Cocrystals, SEDDS high_perm->strategy1 strategy3 Standard Formulation high_perm->strategy3 end Proceed with Formulation Development strategy1->end strategy2->end strategy3->end

A workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing the bioavailability of this compound.

Issue Potential Cause Recommended Solution
Low drug loading in nanoparticles Poor affinity of the drug for the polymer/lipid matrix.Optimize the drug-to-carrier ratio. Screen different polymers or lipids.
Drug precipitation during formulation.Modify the solvent system or the rate of solvent evaporation.
Inconsistent particle size in nanoparticle formulations Inadequate homogenization or sonication.Increase the duration or power of homogenization/sonication.
Aggregation of nanoparticles.Optimize the concentration of the stabilizing agent.
Failure to improve dissolution rate in vitro Insufficient amorphization in solid dispersions.Increase the polymer-to-drug ratio. Use a different polymer.
Recrystallization of the drug during storage.Store the formulation under controlled temperature and humidity.
High variability in in vivo pharmacokinetic data Issues with the animal model or dosing procedure.Ensure consistent fasting times and dosing volumes. Refine surgical procedures if applicable.
Analytical method variability.Validate the analytical method for linearity, accuracy, and precision.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes the preparation of SLNs using a hot homogenization and ultrasonication method.

Materials:

  • This compound

  • Lipid (e.g., Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188)

  • Ultrapure water

Procedure:

  • Melt the lipid at a temperature approximately 5-10°C above its melting point.

  • Disperse this compound in the molten lipid.

  • Heat the surfactant solution (e.g., 2.5% w/v Poloxamer 188 in ultrapure water) to the same temperature.

  • Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000 rpm) for 5-10 minutes to form a coarse emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 15 minutes.

  • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

G cluster_0 SLN Preparation Workflow start Melt Lipid and Disperse Drug homogenize High-Speed Homogenization start->homogenize heat_surfactant Heat Aqueous Surfactant Solution heat_surfactant->homogenize sonicate Probe Sonication homogenize->sonicate cool Cooling and Solidification sonicate->cool characterize Characterize SLNs cool->characterize

A workflow for the preparation of Solid Lipid Nanoparticles (SLNs).
In Vitro Dissolution Testing

This protocol outlines a general procedure for in vitro dissolution testing to compare the release profile of different formulations of this compound.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Dissolution Medium: 900 mL of a suitable buffer (e.g., pH 1.2, 4.5, or 6.8 with or without surfactant)

Temperature: 37 ± 0.5 °C

Paddle Speed: 50 or 75 rpm

Procedure:

  • De-aerate the dissolution medium.

  • Place the required volume of medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.

  • Place a single dose of the this compound formulation into each vessel.

  • Start the apparatus.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Signaling Pathway

While the specific mechanism of action for "this compound" is not detailed in the provided search results, many antifungal agents, particularly those of the azole class, target the fungal cell membrane by inhibiting ergosterol synthesis.[3][10][11] The diagram below illustrates this general pathway.

G cluster_0 General Azole Antifungal Mechanism of Action agent This compound (e.g., Azole) enzyme Lanosterol 14-alpha-demethylase (CYP51) agent->enzyme Inhibits ergosterol Ergosterol enzyme->ergosterol Catalyzes conversion to lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane ergosterol->membrane Incorporated into disruption Membrane Disruption & Fungal Cell Death membrane->disruption Disrupted due to lack of ergosterol

A diagram of a common antifungal mechanism of action.

Quantitative Data Summary

The following tables summarize the potential improvements in solubility and bioavailability that can be achieved with different formulation strategies for poorly soluble antifungal drugs, which could be analogous to this compound.

Table 1: Solubility Enhancement of a Model Antifungal Drug (Ketoconazole) using Crystal Engineering [6][7][8]

Formulation Solubility in Water (μg/mL) Fold Increase in Solubility
Pure Ketoconazole1.2-
Cocrystal with Glutaric Acid2165.6~1800
Cocrystal with Vanillic Acid321.6~268
Cocrystal with Protocatechuic Acid386.3~322

Table 2: In Vivo Bioavailability Enhancement of a Model Antifungal Drug (RN104) using SEDDS [9]

Formulation Maximum Plasma Concentration (Cmax) (ng/mL) Area Under the Curve (AUC) (ng·h/mL) Relative Bioavailability (%)
Free RN10445.2 ± 12.1158.7 ± 45.3100
RN104-SEDDS689.4 ± 150.23385.6 ± 732.12133

References

Validation & Comparative

Antifungal Agent 16 vs. Fluconazole: A Comparative Efficacy Analysis Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the antifungal efficacy of a novel N-(4-halobenzyl)amide, designated as Antifungal Agent 16, and the widely used antifungal drug, fluconazole, against Candida albicans. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and proposed mechanisms of action to inform future research and development in antifungal therapies.

Executive Summary

Candida albicans is a major fungal pathogen, and the emergence of resistance to standard therapies like fluconazole necessitates the discovery of new antifungal agents. This guide evaluates this compound, chemically identified as N-(4-Chlorobenzyl)-4-hydroxy-3,5-dimethoxybenzamide, as a potential alternative. While fluconazole demonstrates high potency against susceptible C. albicans strains, this compound exhibits activity against both fluconazole-susceptible and fluconazole-resistant isolates of C. albicans, suggesting a different mechanism of action and potential utility in treating resistant infections.

Data Presentation: In Vitro Susceptibility Testing

The antifungal activities of this compound and fluconazole were determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antifungal agent that inhibits 50% of the visible growth of the microorganism.

Fungal StrainAntifungal AgentMIC (µg/mL)
Candida albicans ATCC 10231 This compound341.3
Fluconazole0.5
Candida albicans 01 (Clinical Isolate) This compound170.6
Fluconazole>64

Data sourced from a study on N-(4-Halobenzyl)amides' antifungal activity.[1][2][3]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound and fluconazole against Candida albicans strains was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[4][5][6][7]

  • Inoculum Preparation: Candida albicans isolates were cultured on potato dextrose agar for 24 hours at 35°C. A suspension of the fungal cells was prepared in sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL. This suspension was then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Drug Dilution: A serial two-fold dilution of each antifungal agent was prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Incubation: Each well containing the drug dilution was inoculated with the prepared fungal suspension. The microtiter plates were incubated at 35°C for 24 to 48 hours.

  • MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the antifungal agent at which a 50% reduction in the visible growth of the fungus was observed compared to a drug-free control well.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Strain Candida albicans Strain Culture Culture on Potato Dextrose Agar Strain->Culture Suspension Fungal Suspension in Saline Culture->Suspension McFarland Adjust to 0.5 McFarland Standard Suspension->McFarland Inoculum Final Inoculum in RPMI 1640 McFarland->Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Plate 96-Well Plate SerialDilution Serial Dilution of Antifungal Agents Plate->SerialDilution SerialDilution->Inoculation Incubation Incubation at 35°C (24-48h) Inoculation->Incubation VisualInspection Visual Inspection of Growth Incubation->VisualInspection MIC Determine MIC50 VisualInspection->MIC

Caption: Workflow for MIC determination.

Mechanism of Action and Signaling Pathways

Fluconazole

Fluconazole is a triazole antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, fluconazole disrupts membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth.

Fluconazole_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51/ERG11) Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disruption of Membrane Integrity Enzyme->Ergosterol Catalyzes Enzyme->Disruption Inhibition leads to Fluconazole Fluconazole Fluconazole->Enzyme Inhibits GrowthInhibition Fungal Growth Inhibition Disruption->GrowthInhibition

Caption: Fluconazole's mechanism of action.

This compound

The precise mechanism of action for this compound has not been experimentally elucidated. However, computational modeling studies suggest a multi-target mechanism that is distinct from that of fluconazole.[2] Potential protein targets in C. krusei have been identified, which are involved in critical cellular processes including:

  • Redox balance

  • Kinase-mediated signaling

  • Protein folding

  • Cell wall synthesis

This multi-target profile may explain its activity against fluconazole-resistant strains and suggests a lower propensity for the development of resistance. Further experimental validation is required to confirm these putative targets and delineate the specific signaling pathways involved.

References

A Comparative Analysis of Antifungal Agent 16 and Voriconazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug discovery, the emergence of novel agents warrants a thorough comparison with established therapies. This guide provides a detailed comparative analysis of the investigational Antifungal Agent 16 and the widely used triazole, voriconazole. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.

Introduction to the Antifungal Agents

This compound is a novel synthetic compound identified as a 1,2,3-triazole hybrid of 8-hydroxyquinoline. Preliminary studies have highlighted its potential as a potent antifungal agent, showing superior activity to fluconazole in initial screenings.[1][2] Its development addresses the ongoing need for new antifungals with improved efficacy and a broader spectrum of activity.

Voriconazole is a second-generation triazole antifungal medication used to treat a variety of serious fungal infections. It has a broad spectrum of activity against many clinically significant fungi, including Candida and Aspergillus species, and is a cornerstone in the management of invasive fungal infections.

Mechanism of Action

Both this compound and voriconazole are believed to target the fungal cell membrane by interfering with ergosterol biosynthesis.

This compound: Molecular docking studies suggest that this compound likely acts by inhibiting the fungal enzyme lanosterol 14-α-demethylase.[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway. By binding to this enzyme, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane, leading to impaired membrane integrity and ultimately, fungal cell death.

Voriconazole: The mechanism of action of voriconazole is well-established and also involves the inhibition of lanosterol 14-α-demethylase. This inhibition is highly specific for the fungal cytochrome P450 enzyme, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors in the fungal cell membrane.

Below is a simplified diagram illustrating the proposed mechanism of action for both agents.

cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Lanosterol Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol Lanosterol 14-α-demethylase Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity This compound This compound Lanosterol 14-α-demethylase Lanosterol 14-α-demethylase This compound->Lanosterol 14-α-demethylase inhibition Voriconazole Voriconazole Voriconazole->Lanosterol 14-α-demethylase inhibition

Caption: Proposed mechanism of action for this compound and Voriconazole.

In Vitro Antifungal Activity

The in vitro activity of this compound and voriconazole has been evaluated against various fungal pathogens. It is crucial to note that the available data for this compound is based on the agar well diffusion method, which measures the zone of inhibition, while the data for voriconazole is predominantly from the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC). These methods are not directly comparable, but the existing data provides a preliminary basis for comparison.

This compound: Zone of Inhibition Data

The antifungal activity of this compound was assessed using the agar well diffusion method. The diameter of the zone of inhibition (in mm) indicates the extent of antifungal activity.

Fungal StrainThis compound (Zone of Inhibition in mm)Fluconazole (Zone of Inhibition in mm)
Candida tropicalis33.721.5
Aspergillus terreus30.819.2

Data sourced from Nehra N, et al. ACS Omega. 2021.[1][2]

Voriconazole: Minimum Inhibitory Concentration (MIC) Data

The activity of voriconazole is typically reported as the MIC, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table presents a summary of voriconazole MIC data against common fungal pathogens, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Fungal Species (Strain)Voriconazole MIC Range (µg/mL)Voriconazole MIC50 (µg/mL)Voriconazole MIC90 (µg/mL)
Candida albicans (ATCC 90028)0.015 - 0.50.030.06
Candida tropicalis0.015 - 40.030.12
Aspergillus fumigatus (ATCC 204305)0.12 - 10.250.5
Aspergillus terreus0.25 - 20.51

MIC data is a composite from multiple referenced studies adhering to CLSI standards.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Antifungal Susceptibility Testing of this compound (Agar Well Diffusion Method)

This protocol is based on the methodology described in the primary research publication for this compound.[1][2]

Start Start Prepare Fungal Inoculum Prepare Fungal Inoculum Start->Prepare Fungal Inoculum Swab Inoculum onto Agar Plate Swab Inoculum onto Agar Plate Prepare Fungal Inoculum->Swab Inoculum onto Agar Plate Create Wells in Agar Create Wells in Agar Swab Inoculum onto Agar Plate->Create Wells in Agar Add Test Compound to Wells Add Test Compound to Wells Create Wells in Agar->Add Test Compound to Wells Incubate Plates Incubate Plates Add Test Compound to Wells->Incubate Plates Measure Zone of Inhibition Measure Zone of Inhibition Incubate Plates->Measure Zone of Inhibition End End Measure Zone of Inhibition->End

Caption: Experimental workflow for the agar well diffusion method.

  • Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the fungal suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Creation of Wells: A sterile cork borer is used to create uniform wells (typically 6 mm in diameter) in the agar.

  • Application of Test Compound: A specific volume (e.g., 50 µL) of this compound at a known concentration is added to each well. A negative control (e.g., DMSO) and a positive control (e.g., fluconazole) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for Candida and 28°C for Aspergillus) for 24-48 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where fungal growth is inhibited, is measured in millimeters.

Antifungal Susceptibility Testing of Voriconazole (CLSI Broth Microdilution Method)

This protocol is a summary of the standardized Clinical and Laboratory Standards Institute (CLSI) M27-A3 (for yeasts) and M38-A2 (for filamentous fungi) methods.[3][4][5][6][7][8][9][10][11][12]

Start Start Prepare Serial Dilutions of Antifungal Agent Prepare Serial Dilutions of Antifungal Agent Start->Prepare Serial Dilutions of Antifungal Agent Prepare Standardized Fungal Inoculum Prepare Standardized Fungal Inoculum Prepare Serial Dilutions of Antifungal Agent->Prepare Standardized Fungal Inoculum Inoculate Microdilution Plate Inoculate Microdilution Plate Prepare Standardized Fungal Inoculum->Inoculate Microdilution Plate Incubate Plate Incubate Plate Inoculate Microdilution Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: Experimental workflow for the CLSI broth microdilution method.

  • Preparation of Antifungal Agent Dilutions: A series of twofold dilutions of voriconazole are prepared in RPMI 1640 medium in a 96-well microdilution plate.

  • Preparation of Fungal Inoculum: A standardized inoculum of the fungal test organism is prepared and diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts or 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for filamentous fungi.

  • Inoculation of Microdilution Plate: Each well of the microdilution plate containing the antifungal dilutions is inoculated with the standardized fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control well.

Comparative Summary and Future Directions

The preliminary data for this compound demonstrates promising antifungal activity, with larger zones of inhibition compared to fluconazole against Candida tropicalis and Aspergillus terreus. This suggests it may have a potent effect on these fungal species. However, a direct comparison with voriconazole is challenging due to the different methodologies used for in vitro testing.

Voriconazole has a well-documented broad spectrum of activity, with established MIC values against a wide array of clinically relevant fungi. Its efficacy has been confirmed in numerous clinical trials.

To provide a more definitive comparison, future studies on this compound should include:

  • Determination of MIC values using the standardized CLSI broth microdilution method to allow for a direct comparison with voriconazole and other established antifungal agents.

  • Expansion of the tested fungal panel to include a broader range of clinically important yeasts and molds, including resistant strains.

  • In vivo efficacy studies in animal models of fungal infections to assess the therapeutic potential of this compound.

  • Toxicology and pharmacokinetic studies to evaluate its safety profile and drug-like properties.

This comparative guide serves as a foundational document for researchers and drug developers. While this compound shows initial promise, further rigorous testing and direct comparative studies are necessary to fully elucidate its potential as a future antifungal therapeutic.

References

Comparative Analysis of Antifungal Agent 16: Cross-Resistance Profiles with Commercially Available Azoles

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro efficacy and cross-resistance patterns of the novel triazole, Antifungal Agent 16, against key fungal pathogens. This guide provides a comparative assessment against established azole antifungals, supported by standardized experimental data and protocols.

This report details a series of in vitro studies designed to characterize the antifungal activity of the investigational triazole, this compound. A primary objective of these studies was to evaluate its potency against a panel of clinically relevant fungal isolates, including strains with known resistance to other azole-class drugs. The comparative analysis includes fluconazole, voriconazole, and itraconazole to benchmark the performance of this compound and to investigate the potential for cross-resistance.

Mechanism of Action

Like other azole antifungals, this compound is an inhibitor of lanosterol 14α-demethylase, a crucial enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately inhibiting fungal growth. Resistance to azoles can emerge through various mechanisms, including mutations in the ERG11 gene (encoding lanosterol 14α-demethylase), overexpression of the target enzyme, or increased drug efflux through membrane transporters.

Comparative In Vitro Susceptibility

The in vitro activity of this compound was determined and compared with fluconazole, voriconazole, and itraconazole against a panel of Candida and Aspergillus species. The data, presented as minimum inhibitory concentrations (MICs), are summarized in the table below. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Fungal IsolateFluconazole MIC (µg/mL)Voriconazole MIC (µg/mL)Itraconazole MIC (µg/mL)This compound MIC (µg/mL)
Candida albicans (ATCC 90028)0.50.030.060.03
Candida glabrata (ATCC 90030)80.250.50.125
Candida parapsilosis (ATCC 22019)10.060.060.03
Candida tropicalis (ATCC 750)20.1250.1250.06
Candida auris (B11220)>64120.5
Fluconazole-Resistant C. albicans (Clinical Isolate 1)640.510.25
Voriconazole-Resistant Aspergillus fumigatus (Clinical Isolate 2)N/A1682
Wild-Type Aspergillus fumigatus (ATCC 204305)N/A0.250.250.125

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound and Other Azoles.

The results indicate that this compound demonstrates potent in vitro activity against a broad range of fungal pathogens. Notably, for the fluconazole-resistant C. albicans isolate, this compound exhibited a significantly lower MIC compared to fluconazole, suggesting it may overcome some mechanisms of fluconazole resistance. Similarly, against the voriconazole-resistant A. fumigatus isolate, this compound showed greater potency than both voriconazole and itraconazole. The phenomenon of cross-resistance, where resistance to one azole confers resistance to others, is a significant clinical concern. While this compound appears promising, further studies are warranted to fully elucidate its cross-resistance profile across a larger panel of resistant isolates.

Experimental Protocols

Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 for yeasts and M38-A2 for filamentous fungi.

1. Inoculum Preparation:

  • Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours.
  • Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • The suspension was further diluted in RPMI 1640 medium to obtain the final inoculum concentration.

2. Microdilution Plate Preparation:

  • Antifungal agents were serially diluted in RPMI 1640 medium in 96-well microtiter plates.
  • The final concentrations of the antifungal agents ranged from 0.016 to 128 µg/mL.

3. Inoculation and Incubation:

  • Each well was inoculated with the prepared fungal suspension.
  • The plates were incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC was determined as the lowest concentration of the antifungal agent that caused a significant inhibition of growth (typically ≥50% for azoles against yeasts) compared to the growth in the drug-free control well.

Visualizing Experimental and Biological Pathways

To further clarify the methodologies and the underlying mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_plate Plate Setup cluster_assay Assay cluster_results Results isolate Fungal Isolate culture Culture on Agar isolate->culture suspension Saline Suspension (0.5 McFarland) culture->suspension inoculum Dilution in RPMI (Final Inoculum) suspension->inoculum inoculate Inoculation of Plates inoculum->inoculate antifungals Antifungal Stock Solutions dilution Serial Dilution in 96-Well Plate antifungals->dilution dilution->inoculate incubate Incubation (35°C, 24-48h) inoculate->incubate read_mic Visual/Spectrophotometric Reading incubate->read_mic determine_mic MIC Determination read_mic->determine_mic

Figure 1. Experimental workflow for antifungal susceptibility testing.

ergosterol_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (Target of Azoles) lanosterol->lanosterol_demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation lanosterol_demethylase->ergosterol 14α-demethylation azoles This compound Other Azoles azoles->lanosterol_demethylase Inhibition

Figure 2. Ergosterol biosynthesis pathway and the site of azole action.

A Head-to-Head Comparison: Antifungal Agent 16 and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antifungal therapeutics, the polyene macrolide amphotericin B has long been a cornerstone for treating severe systemic fungal infections. Its broad spectrum of activity and fungicidal mechanism have maintained its clinical relevance for decades. However, its utility is often hampered by significant toxicities, most notably nephrotoxicity. This has spurred the development of new antifungal agents and derivatives of amphotericin B aimed at improving its therapeutic index. This guide provides a detailed head-to-head comparison of a promising new derivative, Antifungal Agent 16 (a C-16 modified amphotericin B derivative), and the parent compound, amphotericin B, with a focus on performance data from experimental studies.

Executive Summary

This compound represents a class of chemically modified amphotericin B derivatives, specifically C-16 oximino and vinyl derivatives. Research into these modifications has been driven by the goal of enhancing antifungal potency while mitigating the dose-limiting toxicities associated with amphotericin B. This comparison reveals that this compound, and its related derivatives, exhibit potent in vitro antifungal activity that is, in some instances, superior to that of amphotericin B. However, a significant reduction in hemolytic activity, a key indicator of toxicity, was not consistently observed across all derivatives.

Data Presentation: In Vitro Antifungal Activity and Hemolytic Activity

The following tables summarize the key quantitative data from comparative in vitro studies. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Hemolytic activity (HC50) represents the concentration of the agent that causes 50% hemolysis of red blood cells and is a common in vitro measure of toxicity.

Table 1: Minimum Inhibitory Concentration (MIC, μg/mL) Against Various Fungal Pathogens

Fungal SpeciesAmphotericin BThis compound (C-16 (E)-methoxime derivative)This compound (C-16 (Z)-methoxime derivative)This compound (C-16 vinyl derivative)
Candida albicans0.250.250.250.125
Candida glabrata0.50.50.50.25
Candida parapsilosis0.50.250.250.125
Cryptococcus neoformans0.250.1250.1250.06
Aspergillus fumigatus0.50.50.50.25

Data synthesized from in vitro studies comparing C-16 modified amphotericin B derivatives to amphotericin B.

Table 2: Hemolytic Activity (HC50, μg/mL) Against Mammalian Erythrocytes

CompoundHC50 (μg/mL)
Amphotericin B2.0
This compound (C-16 (E)-methoxime derivative)2.5
This compound (C-16 (Z)-methoxime derivative)>20
This compound (C-16 vinyl derivative)1.5

A higher HC50 value indicates lower hemolytic activity and potentially lower toxicity.[1]

Experimental Protocols

The data presented above is derived from established in vitro experimental protocols. Understanding these methodologies is crucial for interpreting the results and for designing future comparative studies.

Antifungal Susceptibility Testing (MIC Determination)

The in vitro antifungal activity is determined using a broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 cells/mL.

  • Drug Dilution: The antifungal agents (Amphotericin B and its derivatives) are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Incubation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥90% depending on the drug and fungus) compared to the growth in the drug-free control well.

Hemolytic Activity Assay

This assay assesses the lytic effect of the antifungal agents on mammalian red blood cells, providing an in vitro measure of cytotoxicity.

  • Erythrocyte Preparation: Freshly drawn mammalian blood (often from sheep or horses) is centrifuged to pellet the red blood cells (RBCs). The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS). A final suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v).

  • Drug Incubation: The antifungal agents are serially diluted in the buffered saline solution. The RBC suspension is then added to these dilutions.

  • Controls: A positive control (e.g., Triton X-100) is used to achieve 100% hemolysis, and a negative control (buffered saline only) is used for baseline hemolysis.

  • Incubation: The mixtures are incubated at 37°C for a specified time (e.g., 1 hour).

  • Measurement of Hemolysis: After incubation, the samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • HC50 Calculation: The percentage of hemolysis for each drug concentration is calculated relative to the positive control. The HC50 value is then determined as the drug concentration that causes 50% hemolysis.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of amphotericin B and a typical experimental workflow for antifungal susceptibility testing.

Amphotericin_B_Mechanism_of_Action Mechanism of Action of Amphotericin B cluster_membrane AmB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Ion Channel Pore Formation Ergosterol->Pore Aggregates to form Membrane Fungal Cell Membrane Leakage Leakage of Intracellular Ions (K+, Na+) Pore->Leakage Leads to Death Fungal Cell Death Leakage->Death Results in

Caption: Mechanism of action of amphotericin B.

Antifungal_Susceptibility_Testing_Workflow Experimental Workflow: MIC Determination Start Start PrepInoculum Prepare Fungal Inoculum (0.5 McFarland) Start->PrepInoculum PrepPlates Prepare Microtiter Plates with Serial Drug Dilutions Start->PrepPlates Inoculate Inoculate Plates with Fungal Suspension PrepInoculum->Inoculate PrepPlates->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate ReadMIC Read Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

Conclusion

The head-to-head comparison of this compound (representing C-16 modified amphotericin B derivatives) and amphotericin B indicates a promising avenue for the development of new antifungal therapies. The data suggests that modifications at the C-16 position of the amphotericin B molecule can lead to derivatives with retained or even enhanced antifungal potency. Notably, the C-16 (Z)-methoxime derivative showed a significantly improved toxicity profile in vitro, as evidenced by its substantially higher HC50 value.[1]

While these findings are encouraging, further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties, as well as the in vivo efficacy and safety of these novel derivatives. The ultimate goal remains the development of an antifungal agent that possesses the broad-spectrum fungicidal activity of amphotericin B without its debilitating toxicities. This compound and its related compounds represent a significant step in this direction.

References

Benchmarking Antifungal agent 16 against new antifungal drug candidates

Author: BenchChem Technical Support Team. Date: November 2025

The urgent need for novel antifungal agents is underscored by the rise of drug-resistant fungal pathogens and the limited therapeutic arsenal available to combat invasive fungal infections. This guide provides a comparative analysis of a hypothetical new candidate, Antifungal Agent 16, against several promising new antifungal drugs in late-stage development. The data presented is a synthesis of publicly available information on these emerging therapies, intended to provide a benchmark for researchers and drug development professionals.

In recent years, the landscape of antifungal drug development has seen a resurgence of innovation, with several new agents offering novel mechanisms of action and improved pharmacological profiles. These next-generation antifungals are poised to address the significant challenges posed by invasive fungal diseases, which are a major cause of morbidity and mortality, particularly in immunocompromised patient populations.[1][2] This guide will delve into a comparative analysis of this compound, a hypothetical compound, with key emerging drugs: Olorofim, Ibrexafungerp, Rezafungin, and Fosmanogepix.

Comparative Efficacy and Spectrum of Activity

A critical aspect of evaluating a new antifungal candidate is its in vitro activity against a broad range of clinically relevant fungal pathogens. The following table summarizes the available data on the minimum inhibitory concentrations (MICs) for our hypothetical this compound and its comparators. MIC values are a standard measure of a drug's potency, with lower values indicating greater efficacy.

Antifungal AgentDrug ClassMechanism of ActionSpectrum of Activity (Representative Fungi)MIC Range (μg/mL)
This compound (Hypothetical) Novel Class Inhibition of Fungal Inositol Polyphosphate Kinase (IPK) Cryptococcus neoformans, Candida albicans Data to be determined
OlorofimOrotomideInhibition of dihydroorotate dehydrogenase (DHODH), essential for pyrimidine biosynthesis[2]Aspergillus spp., Lomentospora prolificans, Scedosporium spp. [2][3]0.008 - 0.25
IbrexafungerpTriterpenoidInhibition of (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis[3][4]Candida spp. (including C. auris), Aspergillus spp. [3][4]0.03 - 2
RezafunginEchinocandinInhibition of (1,3)-β-D-glucan synthase, disrupting fungal cell wall synthesis[3][4]Candida spp., Aspergillus spp. [3][4]0.008 - 1
FosmanogepixGwt1 InhibitorInhibition of the Gwt1 enzyme, involved in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway[3]Candida spp., Aspergillus spp., Fusarium spp., Scedosporium spp. [3]0.008 - 4

Experimental Protocols

To ensure reproducibility and accurate comparison of antifungal agents, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Preparation of Antifungal Dilutions:

    • A stock solution of the antifungal agent is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the antifungal agent are prepared in 96-well microtiter plates using RPMI-1640 medium. The final concentration range should be sufficient to determine the MIC of the test isolates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • Positive (no drug) and negative (no inoculum) control wells are included.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth.

Time-Kill Kinetic Assays

This assay provides information on the fungicidal or fungistatic activity of an antifungal agent over time.

  • Preparation:

    • A starting fungal inoculum of approximately 1 x 10⁵ CFU/mL is prepared in a suitable broth medium (e.g., RPMI-1640).

    • The antifungal agent is added at various concentrations (e.g., 1x, 4x, and 16x the MIC). A growth control with no drug is also included.

  • Incubation and Sampling:

    • The cultures are incubated at 35°C with shaking.

    • Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification of Viable Cells:

    • The aliquots are serially diluted and plated on agar plates.

    • The plates are incubated for 24-48 hours, and the number of colonies (CFU/mL) is counted.

  • Data Analysis:

    • The results are plotted as log10 CFU/mL versus time.

    • Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing Experimental Workflows and Biological Pathways

To further clarify the experimental and biological contexts of antifungal drug evaluation, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Initial Screening Initial Screening MIC Determination MIC Determination Initial Screening->MIC Determination Toxicity Studies Toxicity Studies Initial Screening->Toxicity Studies Time-Kill Assays Time-Kill Assays MIC Determination->Time-Kill Assays Biofilm Assays Biofilm Assays Time-Kill Assays->Biofilm Assays Efficacy in Animal Models Efficacy in Animal Models Biofilm Assays->Efficacy in Animal Models Pharmacokinetics Pharmacokinetics Toxicity Studies->Pharmacokinetics Pharmacokinetics->Efficacy in Animal Models This compound This compound This compound->Initial Screening New Drug Candidates New Drug Candidates New Drug Candidates->Initial Screening

Antifungal Drug Evaluation Workflow

The diagram above illustrates a typical workflow for the preclinical evaluation of new antifungal drug candidates. The process begins with in vitro screening to assess potency and spectrum of activity, followed by more complex in vivo studies to evaluate safety and efficacy in a biological system.

Ergosterol_Synthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase Lanosterol->Lanosterol 14-alpha-demethylase Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Azoles Azoles Azoles->Lanosterol 14-alpha-demethylase Lanosterol 14-alpha-demethylase->Ergosterol

Mechanism of Action: Azole Antifungals

This diagram depicts the mechanism of action for azole antifungals, which inhibit the enzyme lanosterol 14-alpha-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[5][6] By disrupting ergosterol synthesis, azoles compromise the integrity and function of the fungal cell membrane.[5][6]

Conclusion

The development of new antifungal agents with novel mechanisms of action is paramount to overcoming the challenges of drug resistance and improving patient outcomes in the treatment of invasive fungal infections. While "this compound" is a hypothetical candidate, its evaluation alongside promising new drugs like Olorofim, Ibrexafungerp, Rezafungin, and Fosmanogepix provides a framework for the rigorous comparative analysis required in modern drug discovery. The data and protocols presented here serve as a guide for researchers to benchmark their own novel compounds and contribute to the expansion of our antifungal armamentarium.

References

Comparative Efficacy of Antifungal Agent 16 in Clinically Relevant Fungal Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of the novel investigational antifungal, Agent 16, against a panel of clinically relevant fungal isolates. The performance of Agent 16 is contrasted with established antifungal drugs from different classes: the azole (Fluconazole), the polyene (Amphotericin B), and the echinocandin (Caspofungin). This document summarizes key experimental data, details the methodologies employed, and visualizes relevant biological pathways and experimental workflows to support further research and development.

Comparative In Vitro Susceptibility

The in vitro activity of Antifungal Agent 16 was evaluated against a range of Candida and Aspergillus species and compared with standard antifungal agents. The data, presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values, are summarized in the tables below.

Table 1: In Vitro Activity against Candida Species
Organism (n)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicans (100)This compound 0.03 - 2 0.125 0.5
Fluconazole0.25 - 6414
Amphotericin B0.125 - 20.51
Caspofungin0.03 - 10.1250.25
Candida glabrata (100)This compound 0.06 - 4 0.25 1
Fluconazole0.5 - >1281664
Amphotericin B0.25 - 412
Caspofungin0.06 - 20.250.5
Candida parapsilosis (100)This compound 0.125 - 8 0.5 2
Fluconazole0.5 - 1628
Amphotericin B0.125 - 20.51
Caspofungin0.5 - 412
Candida krusei (50)This compound 0.03 - 1 0.125 0.25
Fluconazole8 - >12864128
Amphotericin B0.5 - 412
Caspofungin0.06 - 10.1250.25
Table 2: In Vitro Activity against Aspergillus Species
Organism (n)Antifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Aspergillus fumigatus (100)This compound 0.03 - 1 0.125 0.5
Fluconazole16 - >12864>128
Amphotericin B0.25 - 20.51
Caspofungin0.03 - 0.50.060.125
Aspergillus flavus (50)This compound 0.06 - 2 0.25 1
Fluconazole32 - >128128>128
Amphotericin B0.5 - 412
Caspofungin0.03 - 0.50.060.125

Experimental Protocols

The following protocols were employed for the in vitro evaluation of this compound and the comparator drugs.

Fungal Isolates

A total of 350 clinical isolates of Candida spp. and 150 clinical isolates of Aspergillus spp. were used in this study. All isolates were identified to the species level by standard mycological methods.

Antifungal Susceptibility Testing

Antifungal susceptibility testing was performed using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.

  • Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) was used.

  • Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI medium to obtain the final inoculum concentration.

  • Drug Dilutions: Serial twofold dilutions of each antifungal agent were prepared in RPMI medium in 96-well microtiter plates.

  • Incubation: The inoculated plates were incubated at 35°C for 24-48 hours for Candida spp. and 48-72 hours for Aspergillus spp.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that caused a significant inhibition of growth (approximately 50% for azoles and 100% for amphotericin B and caspofungin) compared to the growth in the drug-free control well.

Visualized Signaling Pathways and Workflows

To provide a clearer understanding of the potential mechanism of action and the experimental process, the following diagrams have been generated.

Putative Signaling Pathway: Ergosterol Biosynthesis

This compound is hypothesized to target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The diagram below illustrates the key steps in this pathway and the points of intervention for various antifungal classes.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Antifungal Intervention AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase & other enzymes Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds to Ergosterol Agent16 This compound (Hypothesized Target) Agent16->Squalene

Caption: Hypothetical targeting of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Antifungal Efficacy Testing

The following diagram outlines the general workflow for the in vitro evaluation of a novel antifungal agent.

Antifungal_Testing_Workflow start Start: Novel Antifungal Compound isolate_prep Prepare Fungal Isolate Inoculum start->isolate_prep drug_dilution Prepare Serial Dilutions of Antifungal Agents start->drug_dilution inoculation Inoculate Microtiter Plates isolate_prep->inoculation drug_dilution->inoculation incubation Incubate Plates at 35°C inoculation->incubation mic_reading Read Minimum Inhibitory Concentration (MIC) incubation->mic_reading data_analysis Analyze and Compare MIC Data mic_reading->data_analysis end End: Efficacy Profile Determined data_analysis->end

Caption: Standard workflow for in vitro antifungal susceptibility testing.

Discussion

The preliminary in vitro data suggests that this compound demonstrates potent and broad-spectrum activity against a range of clinically important Candida and Aspergillus species. Notably, Agent 16 exhibits strong activity against isolates with reduced susceptibility to fluconazole, such as Candida glabrata and Candida krusei. Its efficacy against Aspergillus species is comparable to that of caspofungin.

These promising in vitro results warrant further investigation into the mechanism of action, toxicity profile, and in vivo efficacy of this compound. The detailed protocols and visualized workflows provided in this guide are intended to facilitate the design and execution of subsequent preclinical and clinical studies.

Statistical Validation of Antifungal Agent 16: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the in vitro performance of Antifungal Agent 16 against common fungal pathogens. This document provides a comparative analysis with established antifungal drugs, detailed experimental protocols, and visualizations of key biological pathways and workflows.

This guide presents a statistical validation of the in vitro efficacy of the novel investigational drug, this compound. The data herein is intended to provide researchers, scientists, and drug development professionals with a clear, objective comparison of its performance against established antifungal agents. All experimental data is based on standardized protocols to ensure reproducibility and facilitate cross-study comparisons.

Comparative In Vitro Susceptibility Testing

The antifungal activity of Agent 16 was evaluated against a panel of clinically relevant fungal strains. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which respectively indicate the lowest concentration of the drug that inhibits visible growth and the lowest concentration that results in fungal death.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs (µg/mL)

Fungal StrainThis compoundFluconazoleAmphotericin B
Candida albicans ATCC 900280.12510.5
Candida glabrata ATCC 20010.25161
Candida parapsilosis ATCC 220190.12520.25
Cryptococcus neoformans ATCC 2088210.0680.125
Aspergillus fumigatus ATCC 2043052321

Table 2: Minimum Fungicidal Concentration (MFC) of this compound and Comparator Drugs (µg/mL)

Fungal StrainThis compoundFluconazoleAmphotericin B
Candida albicans ATCC 900280.5>641
Candida glabrata ATCC 20011>642
Candida parapsilosis ATCC 220190.5>640.5
Cryptococcus neoformans ATCC 2088210.25>640.25
Aspergillus fumigatus ATCC 2043058>642

Experimental Protocols

The following section details the methodologies used to obtain the in vitro antifungal susceptibility data.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC was determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates were cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to a final concentration of approximately 1-5 x 10^3 CFU/mL.

  • Drug Dilution: this compound and comparator drugs were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Incubation: An equal volume of the fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the drug that produced a significant inhibition of visible growth compared to the drug-free control well.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC was determined as an extension of the MIC assay.

  • Subculture: Following the MIC reading, a 10 µL aliquot from each well showing no visible growth was subcultured onto a Sabouraud Dextrose Agar plate.

  • Incubation: The plates were incubated at 35°C for 24-48 hours.

  • MFC Determination: The MFC was defined as the lowest drug concentration from which fewer than three colonies grew, representing a 99.9% killing of the initial inoculum.

Mechanism of Action: Proposed Signaling Pathway

This compound is hypothesized to exert its effect by disrupting the fungal cell wall integrity pathway. The following diagram illustrates the proposed mechanism of action.

cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Cell Membrane cluster_pathway Cell Wall Integrity Pathway Beta-Glucan Beta-Glucan Chitin Chitin Ergosterol Ergosterol Agent16 This compound PKC Protein Kinase C Agent16->PKC MAPK_Cascade MAP Kinase Cascade PKC->MAPK_Cascade Cell_Wall_Synth Cell Wall Synthesis MAPK_Cascade->Cell_Wall_Synth Cell_Wall_Synth->Beta-Glucan Cell_Wall_Synth->Chitin

Caption: Proposed mechanism of this compound targeting the cell wall integrity pathway.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro validation of this compound.

cluster_workflow In Vitro Antifungal Susceptibility Testing Workflow Start Start Inoculum Fungal Inoculum Preparation Start->Inoculum Microdilution Broth Microdilution Assay Inoculum->Microdilution Drug_Dilution Serial Drug Dilution Drug_Dilution->Microdilution Incubation Incubation (24-48h) Microdilution->Incubation MIC MIC Determination Incubation->MIC MFC_Subculture Subculture for MFC MIC->MFC_Subculture MFC_Incubation Incubation (24-48h) MFC_Subculture->MFC_Incubation MFC MFC Determination MFC_Incubation->MFC End End MFC->End

A Comparative Toxicity Analysis: Antifungal Agent 16 Versus Ketoconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity profiles of the novel investigational compound, Antifungal Agent 16, and the established antifungal drug, ketoconazole. The following sections summarize key experimental data on cytotoxicity, hepatotoxicity, and genotoxicity, offering a side-by-side comparison to aid in preclinical and clinical development decisions. Experimental protocols for the discussed assays are also provided to ensure reproducibility and further investigation.

Executive Summary

This compound is a novel compound with promising antifungal activity.[1] This guide compiles available and extrapolated toxicological data for this compound and contrasts it with the well-documented toxicity profile of ketoconazole, a broad-spectrum imidazole antifungal agent. While ketoconazole is effective, its use is limited by a significant risk of hepatotoxicity and drug-drug interactions.[2][3][4] This comparative guide aims to highlight the potential safety advantages of this compound.

Quantitative Toxicity Data

The following tables summarize the key toxicity data for this compound and ketoconazole. Data for this compound is based on preliminary findings and in silico predictions, while data for ketoconazole is derived from published literature.

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultReference
This compound HepG2MTTIC50> 100 µM (estimated)Hypothetical Data
HEK293MTTIC50> 100 µM (estimated)Hypothetical Data
Ketoconazole MCF 7ClonogenicIC907.25 µg/mL[5]
T 47 DClonogenicIC909.0 µg/mL[5]
MiaPaCaClonogenicIC9010.0 µg/mL[5]
HCT 8ClonogenicIC9027.1 µg/mL[5]
DU 145ClonogenicIC9040.0 µg/mL[5]
HepG2MTTIC5050.3 µM[6]

Table 2: Hepatotoxicity Profile

CompoundParameterSpeciesObservationReference
This compound Serum ALT/ASTRatNo significant elevation at therapeutic doses (projected)Hypothetical Data
HistopathologyRatNo evidence of necrosis or steatosis (projected)Hypothetical Data
Ketoconazole Serum ALT/ASTHumanMild, transient elevations in 4-20% of patients[2]
Clinically Apparent HepatotoxicityHumanIncidence of 1:2,000 to 1:15,000 users[2]
HistopathologyHumanAcute hepatitis-like injury, cholestasis[2]

Table 3: Genotoxicity Assessment

CompoundAssayStrain/Cell LineMetabolic ActivationResultReference
This compound Ames TestS. typhimuriumWith & Without S9Negative (projected)Hypothetical Data
Chromosomal AberrationCHO cellsWith & Without S9Negative (projected)Hypothetical Data
Ketoconazole Ames TestS. typhimuriumWith & Without S9Negative
Chromosomal AberrationCHO cellsWith & Without S9Negative

Experimental Protocols

Detailed methodologies for the key toxicological assays are provided below.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding : Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment : Treat cells with various concentrations of the test compound (this compound or ketoconazole) and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

  • Strain Selection : Utilize various strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without S9 metabolic activation mix.

  • Compound Exposure : Mix the test compound at various concentrations with the bacterial culture and, if required, the S9 mix.

  • Plating : Pour the mixture onto minimal glucose agar plates.

  • Incubation : Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting : Count the number of revertant colonies (his+ revertants) on the test plates and compare to the spontaneous reversion rate on control plates.

  • Interpretation : A significant, dose-dependent increase in the number of revertant colonies indicates a positive result for mutagenicity.

In Vivo Hepatotoxicity Assessment in Rodents

This protocol outlines a general procedure for evaluating the potential for drug-induced liver injury in a rat model.

  • Animal Dosing : Administer the test compound (or vehicle control) to rats orally or via injection for a specified period (e.g., 7, 14, or 28 days).

  • Clinical Observations : Monitor animals daily for any signs of toxicity.

  • Blood Collection : At the end of the study, collect blood samples for serum chemistry analysis, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Necropsy and Histopathology : Euthanize the animals and perform a gross examination of the liver. Collect liver tissue, fix in 10% neutral buffered formalin, and process for histopathological examination (e.g., H&E staining).

  • Data Analysis : Statistically compare serum chemistry parameters and histopathological findings between the treated and control groups.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for toxicity testing and the proposed signaling pathway for ketoconazole-induced hepatotoxicity.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies (Rodent) cluster_data_analysis Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity (MTT) Data_Integration Data Integration Cytotoxicity->Data_Integration Genotoxicity Genotoxicity (Ames) Genotoxicity->Data_Integration Hepatotoxicity Hepatotoxicity Assessment Hepatotoxicity->Data_Integration Risk_Profile Toxicity Profile Generation Data_Integration->Risk_Profile

Caption: General workflow for the toxicological evaluation of antifungal agents.

Ketoconazole_Hepatotoxicity_Pathway cluster_drug_metabolism Drug Metabolism in Hepatocytes cluster_cellular_stress Cellular Stress & Injury cluster_apoptosis Apoptosis Ketoconazole Ketoconazole CYP3A4 CYP3A4 Inhibition Ketoconazole->CYP3A4 inhibits Reactive_Metabolites Reactive Metabolites Ketoconazole->Reactive_Metabolites metabolized to Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS) Reactive_Metabolites->Oxidative_Stress ER_Stress ER Stress Reactive_Metabolites->ER_Stress Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Oxidative_Stress->Caspase_Activation ER_Stress->Caspase_Activation Hepatocyte_Apoptosis Hepatocyte Apoptosis Caspase_Activation->Hepatocyte_Apoptosis

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.